molecular formula C5H7NOS B101290 2-Ethoxythiazole CAS No. 15679-19-3

2-Ethoxythiazole

Cat. No.: B101290
CAS No.: 15679-19-3
M. Wt: 129.18 g/mol
InChI Key: NDUWJHRKDYXRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxythiazole, also known as fema 3340, belongs to the class of organic compounds known as alkyl aryl ethers. These are organic compounds containing the alkyl aryl ether functional group with the generic formula R-O-R' , where R is an alkyl group and R' is an aryl group. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a burnt, meat, and musty taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUWJHRKDYXRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166130
Record name 2-Ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odour
Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

157.00 to 160.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxythiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Ethoxythiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.131-1.135
Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15679-19-3
Record name 2-Ethoxythiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxythiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxythiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXYTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3O421Q24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethoxythiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Ethoxythiazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant applications in the flavor and fragrance industries, characterized by its strong, nutty, and roasted meat-like aroma.[1] Beyond its sensory properties, its structural motifs are of interest in medicinal chemistry and materials science, making it a valuable building block for the synthesis of more complex molecules.[2][3] This technical guide provides a comprehensive overview of a primary synthesis route for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key analytical data.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated thiazole precursor, such as 2-bromothiazole, with an alkoxide.[1] This reaction, detailed below, is a straightforward approach to introducing the ethoxy group onto the thiazole ring.

Synthesis via Nucleophilic Aromatic Substitution

The reaction involves treating 2-bromothiazole with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the bromide ion on the electron-deficient thiazole ring.

Reaction Scheme:

(2-Bromothiazole) + NaOCH₂CH₃ → (this compound) + NaBr

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromothiazole

  • Sodium metal

  • Anhydrous ethanol

  • Dry diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0°C. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole dropwise at room temperature with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Transfer the residue to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water and a saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Stirring, 0°C EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix BromoThiazole 2-Bromothiazole BromoThiazole->ReactionMix Dropwise addition Reflux Reflux ReactionMix->Reflux Heat Quench Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash & Dry Extract->Wash Distill Fractional Distillation Wash->Distill FinalProduct Pure this compound Distill->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical properties of this compound are summarized in the table below. These constants are useful for preliminary identification and for assessing the purity of the synthesized compound.

PropertyValueReference(s)
Molecular Formula C₅H₇NOS[5]
Molecular Weight 129.18 g/mol [5]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 157-160 °C (at 760 mmHg)[1]
Density 1.133 g/mL (at 25 °C)[1]
Refractive Index (n20/D) 1.504[1]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the successful synthesis of the target molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-O-CH₂-CH₃
~4.4Quartet2H-O-CH₂ -CH₃
~6.8Doublet1HThiazole H-5
~7.2Doublet1HThiazole H-4

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~68-O-CH₂ -CH₃
~110Thiazole C-5
~138Thiazole C-4
~168Thiazole C-2

Note: Predicted chemical shifts. Actual values may vary slightly based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, place a drop of the purified this compound between two KBr or NaCl plates (neat film).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Data

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2980-2850C-H stretch (sp³)Ethyl group
~1550-1450C=N and C=C stretchThiazole ring
~1250-1050C-O stretchEther

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject the sample into a GC-MS system. The compound will be separated by the GC column and then ionized (typically by electron ionization) and detected by the mass spectrometer.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Mass Spectrometry Data

m/z ValueInterpretation
129[M]⁺ Molecular ion
101[M - C₂H₄]⁺
73[M - C₂H₄ - CO]⁺ or [C₃H₃NS]⁺

Note: Fragmentation data is based on typical electron ionization mass spectra for similar compounds. The base peak is often observed at m/z 101.[5][6]

Characterization Workflow Diagram

Characterization_Workflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis cluster_data Data Interpretation start Synthesized this compound bp Boiling Point start->bp density Density start->density ri Refractive Index start->ri nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms structure Structural Confirmation & Purity Assessment bp->structure density->structure ri->structure nmr->structure ir->structure ms->structure

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has outlined a reliable method for the synthesis of this compound via nucleophilic aromatic substitution and has provided a comprehensive framework for its characterization. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in synthetic chemistry, flavor science, and drug development. The successful synthesis and characterization rely on the careful execution of the described procedures and accurate interpretation of the resulting analytical data.

References

2-Ethoxythiazole mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 2-ethoxythiazole in biological systems. While this compound is well-documented as a flavorant and a versatile synthetic intermediate in the pharmaceutical and agrochemical industries, its direct biological effects, molecular targets, and influence on cellular signaling pathways remain largely unexplored in publicly accessible research.

Currently, this compound is primarily recognized for its utility as a building block in the synthesis of more complex, biologically active molecules, particularly in the development of antimicrobial agents.[1][2] Its thiazole ring structure is a common motif in many bioactive compounds, suggesting that this compound itself could possess latent biological activities. However, without dedicated studies, any discussion of its mechanism of action would be purely speculative.

This technical guide, therefore, pivots to an analysis of the known biological activities of the broader class of thiazole-containing compounds. This information may offer insights into potential, yet unverified, avenues of action for this compound and can serve as a foundation for future research. It is crucial to emphasize that the mechanisms described for these related compounds may not be representative of this compound.

The Thiazole Scaffold: A Hub of Biological Activity

Thiazole derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities. Research on various substituted thiazoles has identified their ability to modulate key cellular signaling pathways.

Potential Signaling Pathways Modulated by Thiazole Derivatives

Studies on different thiazole-containing molecules have demonstrated interactions with several critical signaling pathways implicated in cell growth, proliferation, and inflammation. These include:

  • EGFR (Epidermal Growth Factor Receptor) Pathway: Some benzothiazole derivatives have been shown to downregulate EGFR protein levels, which can inhibit cancer cell growth.[3]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for cytokine signaling and immune responses. Certain thiazole derivatives have been found to downregulate the expression of JAK and STAT3 genes.[3]

  • ERK/MAPK (Extracellular Signal-regulated Kinase/Mitogen-activated Protein Kinase) Pathway: This is a key pathway in cell proliferation and survival. Modulation of this pathway has been observed with some thiazole compounds.[3]

  • PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin) Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism. Inhibition of this pathway is a common mechanism for anticancer agents, and some thiazole derivatives have shown this activity.[3]

A generalized representation of how a hypothetical thiazole derivative might interact with these pathways is depicted below.

Potential_Thiazole_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Thiazole_Derivative Hypothetical Thiazole Derivative Thiazole_Derivative->EGFR Inhibition Thiazole_Derivative->PI3K Inhibition Akt Akt Thiazole_Derivative->Akt Inhibition mTOR mTOR Thiazole_Derivative->mTOR Inhibition ERK ERK Thiazole_Derivative->ERK Inhibition JAK JAK Thiazole_Derivative->JAK Inhibition PI3K->Akt Akt->mTOR Gene_Expression Modulation of Gene Expression (e.g., Bax) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Potential signaling pathways modulated by thiazole derivatives.

Quantitative Data on Thiazole Derivatives

While no quantitative data on the biological activity of this compound is available, studies on other thiazole compounds provide examples of the types of data that could be generated.

Table 1: Exemplar Anticancer Activity of a Thiazole Derivative

Compound Cell Line Assay IC50 (µM) Reference

| Compound 4i (a novel thiazole derivative) | SaOS-2 (Human Osteosarcoma) | MTT Assay | 0.190 ± 0.045 µg/mL |[4] |

Note: This data is for a different thiazole derivative and is provided for illustrative purposes only.

Experimental Protocols for Investigating Biological Activity

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are examples of protocols that could be adapted from studies on related compounds.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and can be used to determine if this compound affects the expression levels of key signaling proteins.

Methodology:

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., EGFR, Akt, ERK).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression IC50 Determine IC50 MTT_Assay->IC50 Protein_Levels Quantify Protein Levels Western_Blot->Protein_Levels mRNA_Levels Quantify mRNA Levels Gene_Expression->mRNA_Levels Mechanism Elucidate Potential Mechanism of Action IC50->Mechanism Protein_Levels->Mechanism mRNA_Levels->Mechanism

A potential experimental workflow for investigating this compound.

Future Directions

The absence of data on the biological mechanism of this compound highlights a clear area for future research. Investigating its potential antimicrobial, anticancer, and anti-inflammatory properties through systematic in vitro and in vivo studies is warranted. Such studies would be the first step in determining if this readily available chemical intermediate has a future as a therapeutic agent.

References

Spectroscopic Analysis of 2-Ethoxythiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethoxythiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers standardized experimental protocols, and presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15d1HThiazole H-5
6.75d1HThiazole H-4
4.40q2H-O-CH₂ -CH₃
1.40t3H-O-CH₂-CH₃

Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
169.0QuaternaryThiazole C-2
138.0TertiaryThiazole C-4
108.0TertiaryThiazole C-5
65.0Secondary-O-CH₂ -CH₃
14.5Primary-O-CH₂-CH₃

Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic/heteroaromatic)
2980-2850StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (thiazole ring)
~1480MediumC=C stretch (thiazole ring)
~1250StrongC-O stretch (asymmetric)
~1050StrongC-O stretch (symmetric)

Note: Data is predicted based on characteristic group frequencies.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1][2]

m/zRelative IntensityAssignment
129High[M]⁺ (Molecular Ion)
101Base Peak[M - C₂H₄]⁺
73High[M - C₂H₄ - CO]⁺ or [C₃H₃NS]⁺
29Medium[C₂H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Data Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse ¹H spectrum with the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

  • ¹³C NMR Data Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

    • Typical parameters:

      • Pulse Angle: 30°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Instrumentation:

    • An FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For direct infusion, a syringe pump can be used. Electron Ionization (EI) is a common ionization method for this type of molecule.

  • Data Acquisition (GC-MS with EI):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and this compound will elute at a specific retention time.

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Typical EI source parameters:

      • Ionization Energy: 70 eV

      • Source Temperature: 200-250 °C

    • The mass analyzer (e.g., a quadrupole) will scan a specified mass range (e.g., m/z 10-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-Ethoxythiazole (CAS No. 15679-19-3), a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the likely historical synthetic routes, provides a detailed experimental protocol for its preparation via nucleophilic aromatic substitution, and presents its physicochemical properties in a structured format. Furthermore, it explores the evolution of its applications, from a key flavoring agent to a versatile building block in medicinal chemistry. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate understanding.

Introduction

This compound is a synthetic organic compound characterized by a thiazole ring substituted with an ethoxy group at the 2-position. It is a colorless to pale yellow liquid known for its potent and complex aroma profile, often described as nutty, green, and herbaceous with sulfury undertones.[1] While it is widely recognized for its application as a flavoring agent in a variety of food products, its utility extends to the fragrance industry and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The thiazole moiety is a key structural motif in numerous biologically active compounds, making this compound a valuable precursor in drug discovery and development.

Discovery and History

The synthesis of the core thiazole ring structure was first reported by Hantzsch and Weber in 1887. The most probable route for the initial synthesis of this compound is the nucleophilic substitution of a 2-halothiazole with an ethoxide, a reaction well-established in the early 20th century for the preparation of alkoxy-substituted heterocycles. While a specific pioneering publication for this compound has not been identified, the fundamental chemistry for its creation was in place during this period of burgeoning organic synthesis.

Its adoption as a flavoring agent likely occurred as the flavor industry grew and analytical techniques allowed for the identification and synthesis of compounds responsible for the complex aromas of natural products. Today, this compound is a well-established synthetic flavor ingredient.

Physicochemical and Regulatory Data

A summary of the key physicochemical properties and regulatory information for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₅H₇NOS[3]
Molecular Weight 129.18 g/mol [3]
CAS Number 15679-19-3[3]
Appearance Colorless to pale yellow liquid[4]
Odor Nutty, green, herbaceous, sulfury[1][2]
Boiling Point 157-160 °C (lit.)[3]
Density 1.133 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.504 (lit.)[3]
Flash Point 129 °F[5]
Solubility Slightly soluble in water[4]
FEMA Number 3340[6]
JECFA Number 1056[6]

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole, typically 2-bromothiazole or 2-chlorothiazole, with sodium ethoxide.

General Reaction Scheme

The reaction proceeds via the attack of the ethoxide ion on the electron-deficient C2 position of the thiazole ring, which is activated by the adjacent nitrogen atom. The halide ion then serves as the leaving group.

G 2-Halothiazole 2-Halothiazole X = Cl, Br This compound This compound 2-Halothiazole->this compound Nucleophilic Aromatic Substitution Sodium Ethoxide Sodium Ethoxide NaOEt Sodium Ethoxide->this compound Sodium Halide Sodium Halide NaX

Fig. 1: General synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-bromothiazole and sodium ethoxide.

Materials:

  • 2-Bromothiazole

  • Sodium metal

  • Anhydrous ethanol

  • Dry toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere with stirring. The reaction is exothermic and should be controlled by the rate of sodium addition. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

G cluster_0 Sodium Ethoxide Preparation cluster_1 Nucleophilic Substitution cluster_2 Work-up and Purification Add Sodium to Ethanol Add Sodium to Ethanol Stir until dissolved Stir until dissolved Add Sodium to Ethanol->Stir until dissolved Add 2-Bromothiazole Add 2-Bromothiazole Reflux Reflux Add 2-Bromothiazole->Reflux Monitor by TLC/GC Monitor by TLC/GC Reflux->Monitor by TLC/GC Quench with Water Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Wash Wash Extract with Organic Solvent->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Fractional Distillation Fractional Distillation Dry and Concentrate->Fractional Distillation

Fig. 2: Experimental workflow for this compound synthesis.

Applications

The applications of this compound have evolved from its primary use as a flavor and fragrance ingredient to a valuable building block in the synthesis of more complex molecules.

Flavor and Fragrance Industry

This compound is a key component in a wide array of flavor formulations, particularly for savory products. Its characteristic nutty and roasted notes enhance the taste of processed meats, soups, and snacks. In the fragrance industry, it is used to impart green and herbaceous notes to perfumes and other scented products.[2]

Pharmaceutical and Agrochemical Intermediate

The thiazole ring is a prevalent scaffold in many biologically active compounds. This compound serves as a versatile intermediate for the introduction of the 2-alkoxythiazole moiety into larger molecules. This is significant in the development of new pharmaceuticals and agrochemicals, where the thiazole ring can contribute to the biological activity of the final product. Its derivatives are being investigated for a range of therapeutic applications.

Conclusion

This compound, a compound with a rich history intertwined with the growth of the synthetic flavor industry, continues to be a molecule of significant interest. Its unique sensory properties have secured its place in the flavorist's and perfumer's palette. Beyond its traditional applications, its role as a chemical intermediate in the design and synthesis of novel bioactive molecules highlights its ongoing importance in the fields of medicinal and agricultural chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in related fields.

References

2-Ethoxythiazole and its derivatives literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxythiazole and its Derivatives in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound and the broader class of thiazole derivatives, focusing on their synthesis, chemical properties, and applications in medicinal chemistry. Due to the limited specific literature on the biological activities of this compound derivatives, this review extends to representative examples from the well-studied thiazole family to illustrate the therapeutic potential of this essential scaffold.

Introduction to the Thiazole Scaffold

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a core structural motif in a multitude of natural and synthetic compounds. Its presence in vital biomolecules like vitamin B1 (thiamine) and potent antibiotics like penicillin underscores its biological significance. The thiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. Consequently, thiazole derivatives have been extensively explored and developed as therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

This compound (CAS 15679-19-3) is a specific derivative recognized for its role as a versatile chemical intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. Its ethoxy group can enhance solubility and reactivity, making it an attractive starting point for the development of novel bioactive compounds.

Physicochemical Properties of this compound

The fundamental properties of the parent compound, this compound, are summarized below. This data is essential for its use in synthetic chemistry, providing parameters for reaction conditions and purification.

PropertyValueReference(s)
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 157-160 °C
Density 1.133 g/mL at 25 °C
Refractive Index n20/D 1.504
Flash Point 54 °C (129.2 °F)
Solubility Slightly soluble in water
Storage Temperature 2-8°C

Synthesis of Thiazole Derivatives

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. The flexibility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole core by choosing appropriately functionalized starting materials.

General Synthesis Workflow

The reaction proceeds via an initial SN2 reaction between the nucleophilic sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis start_materials α-Haloketone + Thioamide sn2_step S-Alkylation (SN2) start_materials->sn2_step intermediate1 Acyclic Intermediate sn2_step->intermediate1 cyclization_step Intramolecular Cyclization intermediate1->cyclization_step intermediate2 Thiazoline Intermediate cyclization_step->intermediate2 dehydration_step Dehydration (-H₂O) intermediate2->dehydration_step product Substituted Thiazole dehydration_step->product

General workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Hantzsch Synthesis of 2-Hydrazinyl Thiazole Derivatives

The following protocol is a representative example of the Hantzsch synthesis, adapted from established procedures for preparing bioactive thiazole derivatives.

Materials:

  • Aryl-substituted thiosemicarbazone (1.0 mmol)

  • 2-bromo-4'-fluoroacetophenone (1.0 mmol)

  • Absolute ethanol

Procedure:

  • A mixture of the respective aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4'-fluoroacetophenone (1.0 mmol) is prepared in a round-bottom flask containing absolute ethanol.

  • The reaction mixture is heated under reflux for 4-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate / 50% hexane). The reaction is considered complete upon the disappearance of the starting materials and the appearance of a single product spot.

  • Upon completion, the reaction mixture is allowed to cool to room temperature for approximately 30 minutes.

  • The precipitated solid product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold ethanol to remove impurities.

  • The crude product is purified by recrystallization from ethanol to afford the final 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.

  • The final product is dried, and its structure and purity are confirmed by analytical methods such as NMR, IR, and Mass Spectrometry.

Applications in Drug Development

This compound and its parent scaffold are pivotal in modern drug discovery. The thiazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.

DrugDev_Logic scaffold This compound Scaffold derivatization Chemical Derivatization (e.g., Hantzsch) scaffold->derivatization Starting Material library Library of Thiazole Derivatives derivatization->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR) hit->optimization candidate Drug Candidate optimization->candidate

Role of the thiazole scaffold in a typical drug discovery workflow.

Pharmacological Activities of Thiazole Derivatives

While specific data for this compound derivatives is sparse, the broader family of thiazoles exhibits a remarkable range of biological activities. The following tables summarize quantitative data for representative thiazole derivatives, demonstrating the scaffold's potential.

Anticancer Activity

Thiazole derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Many function as inhibitors of key enzymes involved in cell proliferation and survival.

Compound Class/DerivativeTarget Cell Line(s)IC₅₀ (µM)Reference(s)
2-Aminothiazole PhenylamidesK562 (Leukemia)16.3
Thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8
2,4-Disubstituted Thiazole AmidesHT29 (Colon Cancer)0.63
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamidesHeLa (Cervical Cancer)1.6
2-aminobenzothiazole derivativesPanc-1 (Pancreatic)43.08
Enzyme Inhibition Activity

Thiazole derivatives have been successfully designed as potent and selective inhibitors of various enzyme classes.

Compound Class/DerivativeTarget EnzymeInhibition (Kᵢ / IC₅₀)Reference(s)
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Kᵢ = 0.008 µM
2-Amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ = 0.129 µM
2-Amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ = 0.083 µM
Phenoxy Thiazole DerivativesAcetyl-CoA Carboxylase 2 (ACC2)IC₅₀ ≈ 9-20 nM
Thiazole-methylsulfonyl DerivativesCarbonic Anhydrase II (hCA II)IC₅₀ = 39.16 µM
Benzothiazole Tosylated Salt (BM3)DNA Topoisomerase IIαIC₅₀ = 39 nM

Mechanism of Action of Thiazole-Based Agents

The therapeutic effects of thiazole derivatives are achieved through various mechanisms of action. A prominent example in cancer therapy is the inhibition of tubulin polymerization, which disrupts cell division. Other derivatives function by directly inhibiting specific enzymes in signaling pathways crucial for cancer cell growth.

Tubulin Polymerization Inhibition

Certain thiazole analogs act as antimitotic agents by interfering with the dynamics of microtubules. They bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Cell Division (Mitosis) spindle->mitosis arrest G2/M Phase Arrest spindle->arrest Fails thiazole Thiazole Derivative inhibition thiazole->inhibition inhibition->polymerization Blocks apoptosis Apoptosis arrest->apoptosis

Mechanism of action for thiazole-based tubulin polymerization inhibitors.

Key Experimental Protocols: Biological Assays

Carbonic Anhydrase Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of compounds against human carbonic anhydrase (hCA) isoenzymes I and II.

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance change at 348-400 nm.

Materials:

  • Purified human carbonic anhydrase I and II isoenzymes

  • Tris-SO₄ buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • The esterase activity is measured by adding the enzyme to a solution containing the buffer and substrate.

  • To determine the inhibitory effect, the enzyme is first pre-incubated with various concentrations of the test compound (inhibitor) for a set period (e.g., 10 minutes) at room temperature.

  • The reaction is initiated by adding the NPA substrate to the enzyme-inhibitor mixture.

  • The absorbance is monitored at the appropriate wavelength (e.g., 348 nm) over time to determine the reaction rate.

  • A control reaction without any inhibitor is run in parallel (representing 100% enzyme activity).

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The thiazole ring is an exceptionally valuable scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. While this compound is primarily recognized as a versatile synthetic intermediate, the extensive research into other thiazole derivatives highlights the immense potential for developing novel drugs based on this core structure. The documented anticancer and enzyme-inhibiting activities of various thiazole compounds provide a strong rationale for the future design and synthesis of novel this compound derivatives. The lack of specific biological data for this subclass represents a clear opportunity for further research, where the exploration of new derivatives could lead to the discovery of potent and selective therapeutic candidates.

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a heterocyclic compound with a distinct chemical structure that lends itself to a variety of applications, including as a flavoring agent and as a potential building block in the synthesis of pharmaceutical and agrochemical compounds. For drug development professionals, a thorough understanding of the physicochemical properties of any active pharmaceutical ingredient (API) or key intermediate is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of a drug product.

This technical guide provides a detailed overview of the current understanding of the solubility and stability of this compound. It is designed to be a valuable resource for researchers and scientists, offering not only a compilation of available data but also comprehensive experimental protocols to enable the generation of further critical information.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems and under various stress conditions.

PropertyValueReference
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Strong, burnt, roasted, meat-like, nutty[1]
Boiling Point 157-160 °C at 760 mmHg[2]
Density 1.131-1.135 g/mL at 25 °C[2]
Refractive Index 1.498-1.502 at 20 °C[2]
pKa (Predicted) 3.32 ± 0.10[3]
LogP (Predicted) 1.49[3]

Solubility Profile of this compound

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in the design of appropriate formulations.

Qualitative and Predicted Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and predicted values provide initial guidance.

SolventSolubilityReference
Water Insoluble / Slightly soluble[1]
Water (Predicted) 3.96 g/L[3]
Ethanol Miscible at room temperature[1]
Organic Solvents Soluble[1]
Theoretical Solubility Considerations

The structure of this compound, featuring a polar thiazole ring and a nonpolar ethyl group, suggests a degree of solubility in both polar and non-polar organic solvents. The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents. The ethoxy group provides some lipophilicity, which would enhance solubility in less polar organic solvents. Its predicted pKa suggests it is a weak base, and its solubility in aqueous solutions is expected to be pH-dependent, with higher solubility at lower pH values where the thiazole nitrogen can be protonated.

Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and quality of the final product.

General Stability Information

Safety data sheets and general chemical information indicate that this compound is generally stable under recommended storage conditions but is incompatible with certain reactive species.

ConditionStability/IncompatibilityReference
General Stable under recommended storage conditions (cool, dry, well-ventilated)[4]
Strong Acids Incompatible[4]
Strong Bases Incompatible[4]
Strong Oxidizing Agents Incompatible[4]
Light Store away from light[5]
Heat Avoid high temperatures[4]
Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the reviewed literature, knowledge of the chemistry of the thiazole ring allows for the postulation of potential degradation mechanisms under forced conditions.

  • Hydrolysis: The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strong acidic or alkaline conditions, cleavage of the ring could occur. The ethoxy group is an ether linkage, which is generally stable to hydrolysis but can be cleaved under harsh acidic conditions.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The ring itself could also undergo oxidative degradation.

  • Photodegradation: Thiazole-containing compounds with aromatic substituents have been shown to be susceptible to photodegradation, potentially involving singlet oxygen and leading to complex rearrangements and cleavage of the thiazole ring.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected, potentially leading to the cleavage of the ethoxy group and fragmentation of the thiazole ring.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene glycol, isopropanol, methanol, acetonitrile, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, GC-FID)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration in solution remains constant.

  • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.

  • Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or g/100mL.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Processing cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Shake for 24-72 hours equil1->equil2 equil3 Allow excess solid to settle equil2->equil3 samp1 Withdraw supernatant equil3->samp1 samp2 Centrifuge or filter the sample samp1->samp2 samp3 Collect clear saturated solution samp2->samp3 samp4 Accurately dilute the sample samp3->samp4 analysis1 Analyze by validated method (e.g., HPLC, GC) samp4->analysis1 analysis2 Determine concentration analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for solubility determination.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Expose the solutions to the stress conditions for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, neutralize the sample if necessary and dilute it to the initial concentration with a suitable solvent.

  • Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

  • A control sample, protected from the stress condition, should be analyzed in parallel.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl)

    • Temperature: Room temperature and elevated temperature (e.g., 60 °C)

    • Neutralization: Add an equivalent amount of sodium hydroxide (NaOH).

  • Base Hydrolysis:

    • Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH)

    • Temperature: Room temperature and elevated temperature (e.g., 60 °C)

    • Neutralization: Add an equivalent amount of hydrochloric acid (HCl).

  • Oxidative Degradation:

    • Stressor: 3% to 30% Hydrogen Peroxide (H₂O₂)

    • Temperature: Room temperature

    • Note: The reaction can be quenched by adding a small amount of a strong reducing agent if necessary, or by dilution.

  • Thermal Degradation:

    • Condition: Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

  • Photostability:

    • Condition: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photodegradation.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_results Data Evaluation start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sample Sample at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize/Quench (if needed) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze quantify Quantify remaining this compound analyze->quantify identify Identify degradation products quantify->identify pathway Propose degradation pathways identify->pathway

Workflow for a comprehensive forced degradation study.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this technical guide provides a foundational understanding based on its physicochemical properties and the behavior of related compounds. The qualitative data indicates good solubility in organic solvents and stability under standard conditions, but potential for degradation under harsh acidic, basic, oxidative, and photolytic stress. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate the necessary quantitative data to fully characterize this compound for its intended applications in drug development and other scientific fields. The generation of such data will be invaluable for robust formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any product containing this compound.

References

Quantum Chemical Calculations for 2-Ethoxythiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethoxythiazole (C₅H₇NOS) is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma. Its molecular structure, featuring a thiazole ring substituted with an ethoxy group, provides multiple reactive sites, making it a valuable precursor in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and other physicochemical properties of molecules like this compound.[7] Such in silico analyses are instrumental in the early stages of drug discovery and material science for predicting molecular behavior and guiding experimental design.

This guide will detail the theoretical background, computational protocols, and expected data presentation for a comprehensive quantum chemical study of this compound.

Theoretical Framework for Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of a system can be determined from its electron density. For molecules like this compound, DFT calculations can predict a wide range of properties.

A typical computational workflow for analyzing this compound would involve the following steps:

G cluster_0 Computational Workflow cluster_1 Experimental Validation A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Vibrational Analysis) B->C Optimized Structure F 6. Data Analysis & Visualization B->F Geometric Parameters D 4. Electronic Property Calculation (HOMO, LUMO, ESP) C->D Confirmation of Minimum Energy E 5. Spectroscopic Prediction (IR, Raman, NMR) D->E Electronic Wavefunction D->F Electronic Descriptors E->F Calculated Spectra G Spectroscopic Analysis (FT-IR, NMR) F->G Comparison H X-ray Crystallography F->H Comparison

Figure 1: A logical workflow for the quantum chemical analysis of this compound and its experimental validation.

Computational Methodology

Software

Quantum chemical calculations are typically performed using specialized software packages such as Gaussian, ORCA, or GAMESS. These programs allow for the implementation of various theoretical models and basis sets.

Level of Theory and Basis Set

The choice of the density functional and basis set is critical for obtaining accurate results. For thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost. A common basis set for such molecules is the 6-311++G(d,p), which provides a flexible description of the electron distribution.

Geometry Optimization

The first step in the computational analysis is to determine the most stable 3D conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the local electronic environment.

Predicted Physicochemical and Quantum Chemical Properties

While specific calculated data for this compound is not available, the following tables present a summary of known experimental properties and representative theoretical data based on similar thiazole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₇NOS[8][9]
Molecular Weight129.18 g/mol [8][10]
Boiling Point157-160 °C[8][10]
Density1.133 g/mL at 25 °C[10]
Refractive Indexn20/D 1.504[8]

Table 2: Representative Calculated Quantum Chemical Parameters (Illustrative)

ParameterPredicted Value (Illustrative)
Optimized Geometric Parameters
C2-N3 Bond Length~1.32 Å
C4-C5 Bond Length~1.37 Å
S1-C2 Bond Length~1.76 Å
C2-O6 Bond Length~1.35 Å
Electronic Properties
HOMO Energy-6.5 eV to -7.5 eV
LUMO Energy-0.5 eV to -1.5 eV
HOMO-LUMO Gap~6.0 eV
Dipole Moment2.0 - 3.0 Debye
Thermodynamic Properties
Zero-point vibrational energy~70 kcal/mol
Enthalpy~75 kcal/mol
Gibbs Free Energy~50 kcal/mol

Note: The values in Table 2 are illustrative and based on typical results for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound would require specific calculations.

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data is essential. The following are key experimental techniques that would be employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The experimental vibrational spectra obtained from FT-IR and Raman spectroscopy would be compared with the calculated spectra. This comparison helps in the assignment of vibrational modes and confirms the accuracy of the optimized molecular geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can be calculated and compared with experimental data to validate the electronic structure.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides precise measurements of bond lengths and angles. This data serves as a benchmark for validating the calculated equilibrium geometry.

Signaling Pathways and Biological Interactions

While this compound is primarily known for its sensory properties and as a chemical intermediate, many thiazole-containing compounds exhibit significant biological activity. Computational docking studies could be employed to investigate the potential interactions of this compound with biological targets.

The following diagram illustrates a general workflow for a molecular docking study.

G cluster_0 Molecular Docking Workflow A 1. Ligand Preparation (Optimized this compound) C 3. Docking Simulation (Predict Binding Pose) A->C B 2. Receptor Selection (e.g., Enzyme Active Site) B->C D 4. Scoring and Analysis (Binding Affinity Estimation) C->D E 5. Identification of Key Interactions (Hydrogen Bonds, Hydrophobic Interactions) D->E

Figure 2: A generalized workflow for molecular docking studies to investigate potential biological interactions of this compound.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecular and electronic properties of this important compound. The methodologies described herein, from geometry optimization and vibrational analysis to the prediction of electronic properties, provide a robust protocol for in silico investigation. While specific computational data for this compound is yet to be extensively published, the approaches detailed in this guide, based on established practices for similar molecules, offer a clear path forward for future research. The integration of these computational studies with experimental validation will undoubtedly lead to a deeper understanding of this compound's chemical behavior and potential applications.

References

Exploring the Biological Frontier: A Technical Guide to the Activity of Novel Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities. This technical guide delves into the burgeoning field of novel thiazole analogs, with a particular focus on their promising anticancer and antimicrobial properties. While the broader class of thiazole derivatives has been extensively studied, this paper will also touch upon the potential of specific subclasses, such as 2-ethoxythiazole analogs, as valuable intermediates in the synthesis of bioactive molecules.[2] We will explore the synthesis, biological evaluation, and mechanisms of action of these compounds, providing researchers with the detailed information necessary to advance their own drug discovery efforts.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of several recently developed thiazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
5b MCF-7 (Breast)0.48 ± 0.03Colchicine9.1
5b A549 (Lung)0.97 ± 0.13Colchicine-
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--
3c MCF-7 (Breast)13.66Staurosporine6.77
4 MCF-7 (Breast)5.73Staurosporine6.77
8 MCF-7 (Breast)3.36 ± 0.06 (µg/mL)Staurosporine5.25 (µg/mL)
5k MDA-MB-231 (Breast)0.176--

Table 1: In Vitro Cytotoxic Activity of Novel Thiazole Analogs[5][6][7][8][9]

Antimicrobial Activity of Thiazole Analogs

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
37c Various Bacteria46.9 - 93.7--
37c Various Fungi5.8 - 7.8--
11 (amino substituted) Various Bacteria & Fungi6.25 - 12.5--
17 E. coli- (Better than Kanamycin B)Kanamycin B-
43 A. fumigatus0.03Amphotericin B0.12
- M. tuberculosis H37Ra3.13--

Table 2: In Vitro Antimicrobial Activity of Novel Thiazole Analogs[10][12][13]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of thiazole analogs.

Synthesis of Thiazole Analogs

A common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Procedure for Hantzsch Thiazole Synthesis:

  • An α-haloketone (1 mmol) and a thioamide (1.2 mmol) are dissolved in a suitable solvent, such as ethanol or dimethylformamide.

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 24 hours, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, often by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired thiazole derivative.

Note: Reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (thiazole analogs) and a vehicle control.

  • Following a 48-hour incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of thiazole derivatives is often attributed to their ability to modulate critical cellular signaling pathways that are dysregulated in cancer.

Inhibition of Tubulin Polymerization

Several potent thiazole analogs exert their anticancer effects by inhibiting tubulin polymerization.[14] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[14]

G Mechanism of Tubulin Polymerization Inhibition Thiazole Thiazole Analog Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis G Inhibition of Pro-Survival Signaling Pathways Thiazole Thiazole Analog EGFR EGFR Thiazole->EGFR Inhibition PI3K PI3K Thiazole->PI3K Inhibition EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Downregulation Apoptosis Apoptosis mTOR->Apoptosis Induction G Experimental Workflow for Thiazole Analog Evaluation Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit Hit Identification Screening->Hit DoseResponse Dose-Response Studies (IC50 / MIC Determination) Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, Pathway Analysis) DoseResponse->Mechanism Lead Lead Compound Mechanism->Lead

References

Methodological & Application

Application Notes: 2-Ethoxythiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a versatile heterocyclic compound widely recognized as a valuable intermediate in the chemical industry.[1] Its structure, featuring a thiazole ring substituted with an ethoxy group, provides several reactive sites, making it an important building block for more complex molecules.[2] The thiazole moiety is a common scaffold in a vast array of biologically active compounds, making its derivatives indispensable in modern pharmaceutical and agrochemical research.[1][2] This document provides detailed application notes and protocols for the use of this compound as a nucleophilic building block, focusing on its activation via metalation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueReference(s)
CAS Number 15679-19-3[3]
Molecular Formula C₅H₇NOS[3]
Molecular Weight 129.18 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Density 1.133 g/mL at 25 °C[4]
Boiling Point 157-160 °C[4]
Refractive Index n20/D 1.504[4]
SMILES CCOC1=NC=CS1[3]
InChIKey NDUWJHRKDYXRAD-UHFFFAOYSA-N[3]

Key Synthetic Application: C5-Lithiation and Electrophilic Quench

The primary synthetic utility of this compound stems from the acidity of the proton at the C5 position of the thiazole ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation to form 2-ethoxy-5-thiazolyllithium. This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups at the C5 position. This transformation is a powerful strategy for elaborating the thiazole core into more complex structures for drug discovery and materials science.

The general workflow for this synthetic strategy is outlined in the diagram below.

G cluster_0 Step 1: Lithiation (Activation) cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Work-up & Purification start This compound in Anhydrous THF conditions1 Inert Atmosphere (Ar/N2) -78 °C start->conditions1 base n-Butyllithium (n-BuLi) base->conditions1 intermediate 2-Ethoxy-5-thiazolyllithium (Nucleophilic Intermediate) conditions1->intermediate Deprotonation electrophile Electrophile (E+) conditions2 Maintain -78 °C to RT intermediate->conditions2 electrophile->conditions2 product C5-Functionalized This compound conditions2->product C-C or C-X Bond Formation workup Aqueous Quench (e.g., NH4Cl) Extraction Drying & Concentration product->workup purification Column Chromatography workup->purification final_product Isolated Product purification->final_product

General workflow for C5-functionalization of this compound.

This lithiation-electrophilic quench strategy opens a pathway to a variety of derivatives, as illustrated in the following diagram.

logical_relationship start This compound intermediate 2-Ethoxy-5-thiazolyllithium start->intermediate + n-BuLi -78 °C, THF carbonyls Aldehydes / Ketones (RCHO / R2CO) intermediate->carbonyls 1. Add Electrophile co2 Carbon Dioxide (CO2) intermediate->co2 1. Add Electrophile alkyl_halides Alkyl Halides (R-X) intermediate->alkyl_halides 1. Add Electrophile alcohols 5-(Hydroxyalkyl) Derivatives carbonyls->alcohols 2. H+ work-up acid Thiazole-5-carboxylic Acid co2->acid 2. H+ work-up alkylated 5-Alkyl Derivatives alkyl_halides->alkylated 2. Work-up

Versatility of this compound as a building block.

Experimental Protocols

The following section provides a detailed, generalized protocol for the C5-lithiation of this compound and subsequent reaction with an electrophile. This protocol is adapted from established procedures for similar thiazole systems.[5]

Extreme caution must be exercised when working with n-butyllithium, as it is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All procedures must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using flame-dried or oven-dried glassware and anhydrous solvents.[6][7] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.

Protocol: Synthesis of 5-Substituted-2-ethoxythiazole via Lithiation

Objective: To synthesize a C5-functionalized this compound via C5-lithiation followed by quenching with a representative carbonyl electrophile (e.g., benzaldehyde).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar

  • Schlenk line or manifold for inert gas operations

  • Septa, syringes, and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Solution: Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cold THF solution via syringe.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 - 1.1 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.

  • Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in a small amount of anhydrous THF to the reaction mixture via syringe. Ensure the internal temperature remains below -70 °C during the addition.

  • Allow the reaction to stir at -78 °C for an additional 30 minutes.

  • Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature over approximately 1 hour.

  • Once at room temperature, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure C5-substituted product.

Data Presentation: Representative Transformations

The lithiated this compound intermediate is expected to react with a variety of electrophiles. The table below summarizes the expected products from these transformations. Researchers can use this as a guide for planning synthetic routes.

EntryElectrophile ClassExample ElectrophileExpected Product StructureProduct Class
1AldehydeBenzaldehydeSecondary Alcohol
2KetoneAcetoneTertiary Alcohol
3Carbon DioxideCO₂ (Dry Ice)Carboxylic Acid
4Alkyl HalideBenzyl BromideAlkylated Thiazole
5Silyl HalideTrimethylsilyl ChlorideSilylated Thiazole

Note: Structures are representative of the expected connectivity. Yields and optimal conditions may vary and require experimental optimization.

References

Applications of 2-Ethoxythiazole in Medicinal Chemistry: A Gateway to Bioactive Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a heterocyclic organic compound that, while not typically a pharmacologically active agent in itself, serves as a valuable and versatile building block in the synthesis of a wide array of medicinally important molecules.[1] The thiazole ring, a core component of this compound, is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various chemical transformations make it a sought-after moiety for the development of novel therapeutics.[3]

This document provides an overview of the applications of the this compound motif and the broader thiazole class in medicinal chemistry, with a focus on their roles as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. Detailed protocols for the synthesis and evaluation of thiazole derivatives are provided, along with quantitative data for representative compounds and diagrams of relevant biological pathways.

I. This compound as a Synthetic Intermediate

The primary role of this compound in medicinal chemistry is as a reactive intermediate. The ethoxy group at the 2-position can be readily displaced or modified, providing a synthetic handle to introduce a variety of functional groups and build more complex molecular architectures. A common synthetic strategy involves the conversion of a 2-halothiazole to a 2-alkoxythiazole, which can then undergo further reactions.[4]

A generalized scheme for the utility of 2-alkoxythiazoles in the synthesis of more complex thiazole derivatives is presented below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_derivatives Bioactive Thiazole Derivatives 2-Halothiazole 2-Halothiazole This compound This compound 2-Halothiazole->this compound Alkoxide Displacement 2-Aminothiazoles 2-Aminothiazoles This compound->2-Aminothiazoles Amination 2-Substituted_Thiazoles 2-Substituted_Thiazoles This compound->2-Substituted_Thiazoles Functional Group Interconversion

General synthetic utility of this compound.

II. Thiazole-Containing Kinase Inhibitors

The thiazole scaffold is a prominent feature in a multitude of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.[5] Thiazole-containing compounds have been shown to inhibit a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

Quantitative Data for Representative Thiazole-Based Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Cell LineReference
AminothiazoleAurora A Kinase1 - 100Various[8]
Thiazole DerivativeALK53.7N/A[9]
Thiazolyl-CoumarinVEGFR-210,500 - 11,200MCF-7[7]
AminothiazoleCDK21 - 10N/A[8]
Signaling Pathway Inhibition by Thiazole Derivatives

A common mechanism of action for thiazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis Thiazole_Inhibitor Thiazole-Based Kinase Inhibitor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of RTK signaling by thiazole derivatives.
Experimental Protocol: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a thiazole derivative against a target kinase.

Materials:

  • Test thiazole compound

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test thiazole compound in DMSO.

  • In a white-walled assay plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Thiazole-Containing Anti-inflammatory Agents

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[10]

Quantitative Data for Representative Thiazole-Based Anti-inflammatory Compounds
Compound ClassTargetInhibition (%)Concentration (µM)Reference
Thiazole-CarboxamideCOX-281.55[11]
Thiazole-CarboxamideCOX-158.25[11]
Signaling Pathway for COX-2 Mediated Inflammation

Inflammatory stimuli trigger the activation of signaling pathways that lead to the expression of COX-2, which in turn produces prostaglandins that mediate inflammation. Thiazole derivatives can inhibit COX-2 activity, thereby reducing the inflammatory response.

G Cell_Signaling Cellular Signaling (e.g., NF-κB) COX2_Gene_Expression COX-2 Gene Expression Cell_Signaling->COX2_Gene_Expression COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Thiazole_Inhibitor Thiazole-Based COX-2 Inhibitor Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Models Synthesis Synthesis of Thiazole Carboxamide Derivatives Patch_Clamp Patch-Clamp Analysis (AMPA Receptor Modulation) Synthesis->Patch_Clamp Neurotoxicity_Assay Neurotoxicity Assay (e.g., Glutamate-induced) Patch_Clamp->Neurotoxicity_Assay ROS_Measurement Measurement of Reactive Oxygen Species (ROS) Neurotoxicity_Assay->ROS_Measurement Animal_Model Animal Model of Neurodegeneration ROS_Measurement->Animal_Model

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-ethoxythiazole as a versatile starting material in the synthesis of novel antimicrobial agents. The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This document outlines a strategic approach to leverage the chemical reactivity of this compound to generate a library of potential antimicrobial candidates.

Introduction to this compound in Antimicrobial Synthesis

This compound (CAS 15679-19-3) is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its thiazole ring is an important pharmacophore found in many biologically active molecules. The ethoxy group at the 2-position can be chemically modified, offering a gateway to a variety of functionalized thiazole derivatives with potential antimicrobial activity. Researchers can utilize this compound to design and synthesize novel drug candidates with antibacterial and antifungal properties.[1]

The general strategy involves the conversion of the 2-ethoxy group into a more versatile functional handle, such as an amino or hydrazino group. These intermediates can then undergo further reactions to introduce diverse substituents, leading to the creation of a library of compounds for antimicrobial screening.

Proposed Synthetic Pathways

While direct synthesis of a wide range of commercial antimicrobial agents from this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic strategy can be proposed. This involves a two-stage approach:

  • Functional Group Interconversion: Conversion of the 2-ethoxy group to a 2-amino or 2-hydrazino group.

  • Derivatization: Synthesis of target antimicrobial agents from the 2-aminothiazole or 2-hydrazinothiazole intermediates.

A well-established method for the synthesis of the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[4] While not a direct use of this compound as a starting material, it is a foundational concept in thiazole chemistry.

The following diagram illustrates a proposed logical workflow for the synthesis and evaluation of antimicrobial agents starting from this compound.

cluster_synthesis Synthesis Workflow cluster_screening Antimicrobial Screening A This compound B Functional Group Interconversion (e.g., to 2-Aminothiazole) A->B C Derivatization (e.g., Amide Coupling, Schiff Base Formation) B->C D Library of Thiazole Derivatives C->D E In vitro Assays (MIC, MBC determination) D->E F Hit Identification E->F G Lead Optimization F->G

Caption: Logical workflow from this compound to lead optimization.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should adapt these protocols based on the specific substrate and desired final product.

Protocol 1: Synthesis of 2-Aminothiazole from this compound (Proposed)

This protocol describes a proposed method for the conversion of this compound to the key intermediate, 2-aminothiazole. This transformation is crucial as the 2-amino group is a common feature in many biologically active thiazole derivatives.[6]

Materials:

  • This compound

  • Ammonia (anhydrous, in a suitable solvent like ethanol or as aqueous ammonium hydroxide)

  • Reaction vessel (pressure tube or sealed autoclave)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • TLC plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add a solution of ammonia in ethanol (e.g., 7N, 5-10 equivalents) or a concentrated aqueous solution of ammonium hydroxide.

  • Seal the vessel and heat the reaction mixture at 100-150 °C for 12-24 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-aminothiazole.

  • Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-(1,3-Thiazol-2-yl) Amide Derivatives

This protocol outlines the synthesis of amide derivatives from 2-aminothiazole, a class of compounds that has shown significant antimicrobial activity.[7]

Materials:

  • 2-Aminothiazole (from Protocol 1)

  • Substituted carboxylic acid or acid chloride

  • Coupling agent (e.g., HATU, HOBt, EDC) for carboxylic acids

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure (using a carboxylic acid and coupling agent):

  • To a solution of the substituted carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 2-aminothiazole (1 equivalent) followed by the dropwise addition of diisopropylethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(1,3-thiazol-2-yl) amide derivative.

  • Characterize the product by NMR and mass spectrometry.

The following diagram illustrates the general synthetic scheme for producing N-(1,3-thiazol-2-yl) amide derivatives.

A 2-Aminothiazole E N-(1,3-Thiazol-2-yl) Amide A->E B R-COOH (Substituted Carboxylic Acid) B->E C Coupling Agent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E

Caption: Synthesis of N-(1,3-thiazol-2-yl) amides.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various thiazole derivatives against a range of bacterial and fungal strains, as reported in the literature. This data highlights the potential of the thiazole scaffold in developing potent antimicrobial agents.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleS. aureusB. subtilisE. coliP. aeruginosaReference
2-Phenylacetamido-thiazoleCompound 161.56-6.251.56-6.251.56-6.251.56-6.25[1]
2,5-Dichloro thienyl-substituted thiazoleAmino-substituted6.25-12.5-6.25-12.56.25-12.5[1]
4-(4-bromophenyl)-thiazol-2-amineCompound 43a16.1 µM-16.1 µM-[3]
2-aminothiazole derivativeCompound 212-4---[8]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleC. albicansA. fumigatusA. flavusP. marneffeiReference
2,5-Dichloro thienyl-substituted thiazoleAmino-substituted-6.25-12.56.25-12.56.25-12.5[1]
Bisthiazole with hydrazone groupCompound 43-0.03--[2][4]
4-(4-bromophenyl)-thiazol-2-amineCompound 43d15.3 µM---[3]

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for novel derivatives are subject to experimental validation, several known antimicrobial thiazoles function by inhibiting essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit enzymes involved in fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH). Molecular docking studies can be a valuable tool to predict potential biological targets.

The following diagram depicts a simplified representation of a potential mechanism of action where a synthesized thiazole derivative inhibits a key bacterial enzyme.

cluster_pathway Bacterial Cell A Substrate B Enzyme (e.g., FabH) A->B C Product (Essential for Bacterial Growth) B->C D Thiazole Derivative D->B Inhibition

Caption: Inhibition of a bacterial enzyme by a thiazole derivative.

Conclusion

This compound represents a promising starting point for the synthesis of novel antimicrobial agents. Through strategic functional group manipulation and subsequent derivatization, a diverse library of thiazole-containing compounds can be generated and screened for antibacterial and antifungal activity. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the ongoing search for new and effective treatments for infectious diseases.

References

Application Notes and Protocols for Reactions Involving 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a versatile heterocyclic compound recognized for its role as a valuable intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its thiazole ring structure imparts distinct chemical properties, while the ethoxy group enhances its solubility and reactivity, making it a useful component in diverse chemical reactions.[1] These characteristics have led to its application in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides an overview of the applications of this compound and detailed protocols for its use in chemical synthesis.

While the term "mediated reactions" might imply a catalytic role, current scientific literature primarily documents this compound as a key reactant or synthetic intermediate rather than a catalyst. Its structure allows it to be a foundational component for building more complex molecules.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing experiments.

PropertyValueReference
Molecular Formula C5H7NOS[1][3]
Molecular Weight 129.18 g/mol [1][3]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 157-160 °C[3][4]
Density 1.133 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.504[3][4]
Storage Temperature 2-8 °C[3][4]

Safety Precautions: this compound is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The thiazole moiety is a common feature in many biologically active compounds.

General Reaction Workflow

The following diagram illustrates a generalized workflow where this compound is utilized as a synthetic intermediate.

G cluster_0 Synthesis of Functionalized Thiazoles 2_Ethoxythiazole This compound Intermediate_1 Intermediate Product 2_Ethoxythiazole->Intermediate_1 Reaction 1 Reagent_A Reagent A Reagent_A->Intermediate_1 Final_Product Target Molecule (e.g., Pharmaceutical, Agrochemical) Intermediate_1->Final_Product Reaction 2 Reagent_B Reagent B Reagent_B->Final_Product

Caption: Generalized workflow for the use of this compound as a synthetic intermediate.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 2-Aminothiazole Derivative

This protocol is a generalized procedure adapted from the principles of thiazole synthesis, where this compound can be envisioned as a synthon after appropriate functionalization.

Objective: To synthesize a 2-amino-4-substituted-thiazole derivative starting from a precursor derived from this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

Step 1: Halogenation of a this compound Derivative (Hypothetical Activation)

Note: This is a representative activation step. The reactivity of the thiazole ring in this compound would need to be considered for specific site activation.

  • In a 100 mL round-bottom flask, dissolve 10 mmol of a suitable precursor derived from this compound in 30 mL of a suitable solvent like acetonitrile.

  • Add 10.5 mmol of N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-haloketone intermediate.

Step 2: Cyclization with Thiourea (Hantzsch Thiazole Synthesis)

  • Dissolve the crude α-haloketone intermediate (10 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.

  • Add 12 mmol of thiourea to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.

  • If no precipitate forms, the product can be extracted with a suitable organic solvent, dried, and purified by column chromatography.

Expected Outcome: A 2-amino-4-substituted-thiazole derivative. The yield and purity will depend on the specific substrates and reaction conditions.

Data Presentation

As specific quantitative data for this compound mediated reactions is not available, the following table provides a template for how such data could be structured if a catalytic application were to be developed.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Toluene8012-
25Toluene806-
35DMF1006-
410DMF1004-

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] While it is primarily used as a building block to be incorporated into a final product, its reactivity offers potential for the development of novel synthetic methodologies. The protocols and information provided herein serve as a guide for researchers working with this versatile compound. Further research into the catalytic potential of thiazole derivatives may yet uncover new applications for this compound and related structures.

References

Application Notes and Protocols: The Role of 2-Ethoxythiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Within the diverse chemical space of thiazole derivatives, compounds bearing a 2-alkoxy substituent, such as 2-ethoxythiazole, are of growing interest. The ethoxy group can modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and ability to form key interactions within the ATP-binding pocket of kinases.

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors incorporating the this compound moiety. While a specific, marketed kinase inhibitor with a this compound core is not yet prevalent, this guide presents a representative, plausible synthetic route and detailed biological evaluation protocols based on established methodologies for structurally related compounds. The focus is on providing a practical framework for researchers exploring the potential of this compound in the design of novel kinase inhibitors, particularly targeting the p38 MAP kinase pathway, a critical regulator of inflammatory responses.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the in vitro activity of a representative 2-aminothiazole-based p38 MAP kinase inhibitor, TAK-715 (a 2-ethyl-thiazole analog), which provides a relevant benchmark for the potential efficacy of a hypothetical this compound derivative.

CompoundTarget KinaseIC50 (nM)Cell-Based Assay (TNF-α release from THP-1 cells) IC50 (nM)In Vivo Efficacy (LPS-induced TNF-α production in mice)
TAK-715 [1]p38α MAP Kinase7.14887.6% inhibition at 10 mg/kg
Hypothetical this compound Analogp38α MAP KinaseTo be determinedTo be determinedTo be determined

Experimental Protocols

I. Synthesis of a Representative this compound Kinase Inhibitor

This section outlines a plausible synthetic route for a hypothetical this compound-containing kinase inhibitor, based on the core structure of known 2-aminothiazole inhibitors. The synthesis involves the preparation of a this compound intermediate followed by its coupling to a suitable aromatic or heteroaromatic moiety.

Scheme 1: Synthesis of a Hypothetical this compound Kinase Inhibitor

G cluster_0 Step 1: Synthesis of this compound Intermediate cluster_1 Step 2: Functionalization and Coupling A 2-Bromothiazole D This compound A->D Reflux B Sodium Ethoxide B->D C Ethanol C->D D_clone This compound E Bromination (NBS) D_clone->E F 2-Ethoxy-5-bromothiazole E->F H Suzuki Coupling (Pd catalyst, base) F->H G Aryl/Heteroaryl Boronic Acid G->H I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for a hypothetical this compound kinase inhibitor.

Protocol 1: Synthesis of this compound

  • To a solution of 2-bromothiazole (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of the Final Kinase Inhibitor

  • Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C and stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting material.

  • To the resulting 2-ethoxy-5-bromothiazole, add the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Degas the reaction mixture and heat it to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

II. In Vitro Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC50 value of the synthesized this compound inhibitor against p38α MAP kinase.

G A Prepare serial dilutions of inhibitor B Add inhibitor and p38α kinase to wells A->B C Add substrate (e.g., ATF2) and ATP B->C D Incubate to allow kinase reaction C->D E Add ADP-Glo™ Reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

Protocol 3: p38α MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation : Prepare serial dilutions of the this compound inhibitor in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction :

    • In a 96-well plate, add the inhibitor dilutions.

    • Add recombinant human p38α MAP kinase.

    • Initiate the reaction by adding a mixture of the kinase substrate (e.g., ATF2 peptide) and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Cell-Based Assay: Inhibition of TNF-α Release

This protocol details an ELISA-based method to measure the inhibitory effect of the this compound compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

G A Seed THP-1 cells B Differentiate with PMA A->B C Pre-treat with inhibitor B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform TNF-α ELISA E->F G Measure absorbance and calculate inhibition F->G

Caption: Workflow for TNF-α release assay in THP-1 cells.

Protocol 4: TNF-α Release Assay in THP-1 Cells

  • Cell Culture and Differentiation :

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment and Stimulation :

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-treat the differentiated THP-1 cells with various concentrations of the this compound inhibitor for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce TNF-α production.

  • TNF-α Quantification (ELISA) :

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis :

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of TNF-α inhibition at each inhibitor concentration and determine the IC50 value.

Signaling Pathway

The p38 MAP kinase signaling pathway is a key target for anti-inflammatory drug discovery. The following diagram illustrates the cascade leading to the production of pro-inflammatory cytokines like TNF-α and the point of intervention for p38 inhibitors.

G Stress Stress / LPS TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA TranscriptionFactors->TNFa_mRNA TNFa_Protein TNF-α Protein (Release) TNFa_mRNA->TNFa_Protein Inhibitor This compound Inhibitor Inhibitor->p38

Caption: p38 MAP kinase signaling pathway and inhibitor action.

Conclusion

The this compound moiety represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. The synthetic and biological protocols provided in this document offer a comprehensive guide for researchers to synthesize and evaluate the potential of this compound-based compounds. The provided workflows and diagrams serve as a clear visual aid for understanding the experimental procedures and the underlying biological pathways. Further exploration and optimization of this scaffold may lead to the discovery of potent and selective kinase inhibitors with therapeutic potential in a range of diseases.

References

Application Notes and Protocols for 2-Ethoxythiazole in Analytical Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a heterocyclic compound with applications in various chemical syntheses.[1] In the realm of analytical chemistry, it serves as a valuable reagent in chromatographic methods. Its utility stems from the reactive nature of the thiazole ring and the physicochemical properties conferred by the ethoxy group. Notably, this compound's ability to form stable complexes with metal ions makes it a significant tool for their detection and quantification in complex matrices.[1] These application notes provide detailed protocols for the use of this compound as a reagent in High-Performance Liquid Chromatography (HPLC) for both metal ion analysis through complexation and the potential for derivatization of primary and secondary amines.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use as a reagent.

PropertyValue
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 157-160 °C
Density 1.133 g/mL at 25 °C
Refractive Index n20/D 1.504
Solubility Slightly soluble in water

Application 1: Metal Ion Analysis via Pre-column Derivatization-Complexation with HPLC-UV

Principle:

This compound can act as a ligand, forming stable, colored complexes with various metal ions. This pre-column derivatization-complexation reaction allows for the indirect quantification of metal ions using a standard HPLC system with a UV-Vis detector. The resulting metal-ethoxythiazole complexes exhibit enhanced chromatographic retention and possess chromophores that absorb in the UV-Visible range, enabling sensitive detection.

Logical Workflow for Metal Ion Analysis:

Metal_Ion_Analysis_Workflow Sample Sample containing metal ions Derivatization Complexation Reaction (Pre-column) Sample->Derivatization Reagent This compound Reagent Solution Reagent->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC Inject Complex Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Workflow for the analysis of metal ions using this compound.

Experimental Protocol:

Materials:

  • This compound (≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Metal salt standards (e.g., CuSO₄, ZnCl₂, NiCl₂)

  • Buffer solution (e.g., 0.1 M Ammonium Acetate, pH 6.0)

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of this compound in HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare individual stock solutions (1000 ppm) of the metal ions of interest in HPLC-grade water.

    • Create a series of working standard solutions by diluting the stock solutions with the buffer solution to achieve concentrations ranging from 0.1 to 10 ppm.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter.

    • For solid samples, perform a suitable extraction to bring the metal ions into an aqueous solution compatible with the buffer system.

  • Derivatization-Complexation Reaction:

    • In a clean vial, mix 100 µL of the metal standard or sample solution with 100 µL of the 10 mM this compound reagent solution.

    • Add 800 µL of the buffer solution (pH 6.0).

    • Vortex the mixture for 30 seconds.

    • Heat the reaction mixture in a water bath at 60°C for 30 minutes.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Set the HPLC conditions as outlined in the table below.

    • Inject 20 µL of the cooled reaction mixture into the HPLC system.

    • Monitor the chromatogram for the peaks corresponding to the metal-ethoxythiazole complexes.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan of the complex)
Injection Volume 20 µL

Data Presentation:

Metal IonRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)
Copper (II)Hypothetical 4.2Hypothetical 0.05Hypothetical 0.15
Zinc (II)Hypothetical 5.1Hypothetical 0.08Hypothetical 0.24
Nickel (II)Hypothetical 5.8Hypothetical 0.06Hypothetical 0.18

(Note: The quantitative data presented is hypothetical and serves as an example. Actual values must be determined experimentally.)

Application 2: Potential for Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

Principle:

While not explicitly documented in readily available literature, the thiazole ring of this compound presents a potential reaction site for derivatization of primary and secondary amines. A plausible mechanism involves the nucleophilic attack of the amine on the C2 carbon of the thiazole ring, potentially leading to a ring-opened product or a stable derivative with a newly formed chromophore. This would enable the analysis of non-chromophoric amines by HPLC-UV.

Hypothetical Reaction Pathway:

Amine_Derivatization_Pathway cluster_0 Reaction Amine R-NH₂ (Primary Amine) Thiazole This compound Amine->Thiazole + Derivative Putative Amine Derivative (Chromophoric) Thiazole->Derivative Heat, Catalyst

Caption: Hypothetical reaction of an amine with this compound.

Experimental Protocol (Hypothetical):

Materials:

  • This compound (≥99% purity)

  • Amine standards (e.g., methylamine, ethylamine)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Borate buffer (0.1 M, pH 9.0)

  • 0.45 µm syringe filters

Instrumentation:

  • Same as for metal ion analysis.

Procedure:

  • Reagent and Standard Preparation:

    • Prepare a 20 mM solution of this compound in acetonitrile.

    • Prepare stock solutions (1000 ppm) of amine standards in water.

    • Create working standards (1-50 ppm) by diluting with the borate buffer.

  • Derivatization Reaction:

    • In a vial, combine 100 µL of the amine standard or sample with 200 µL of the this compound solution.

    • Add 700 µL of the borate buffer (pH 9.0).

    • Vortex and heat at 70°C for 60 minutes.

    • Cool to room temperature.

  • HPLC Analysis:

    • Use the same chromatographic conditions as for the metal ion analysis, adjusting the mobile phase composition and detection wavelength as needed to optimize the separation and detection of the amine derivatives.

Data Presentation (Hypothetical):

AmineRetention Time (min)LOD (ppm)LOQ (ppm)
MethylamineHypothetical 3.5Hypothetical 0.5Hypothetical 1.5
EthylamineHypothetical 4.8Hypothetical 0.4Hypothetical 1.2

(Note: This protocol and the associated data are hypothetical and require experimental validation to confirm the feasibility and optimize the conditions for the derivatization of amines with this compound.)

Conclusion

This compound demonstrates clear utility as a reagent for the chromatographic analysis of metal ions through pre-column complexation. The provided protocol offers a robust starting point for method development in this application. Furthermore, the potential for this compound to act as a derivatizing agent for amines opens a promising avenue for further research and development of novel analytical methods. The detailed protocols and structured data tables in these application notes are intended to facilitate the adoption and exploration of this compound as a versatile reagent in analytical chromatography.

References

Synthetic Routes to Functionalized 2-Ethoxythiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and functionalization of 2-ethoxythiazole derivatives. The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a versatile platform for the development of novel therapeutic agents.[1] The methodologies outlined herein are designed to be reproducible and scalable for laboratory and potential industrial applications.

Overview of Synthetic Strategies

Two primary synthetic routes are presented for the preparation of the this compound core, followed by protocols for its functionalization at the C5 position.

  • Route A: Hantzsch-Type Thiazole Synthesis. This classical approach involves the cyclocondensation of an α-haloketone with an O-ethyl thiocarbamate to directly form the this compound ring.

  • Route B: Nucleophilic Aromatic Substitution. This two-step method consists of the synthesis of a 2-halo-4-substituted thiazole, followed by a nucleophilic substitution with sodium ethoxide to introduce the 2-ethoxy group.

  • Functionalization. Once the this compound core is synthesized, it can be further functionalized. Key methods include electrophilic bromination at the C5 position and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties.

Logical Workflow of Synthetic Pathways

G cluster_0 Route A: Hantzsch-Type Synthesis cluster_1 Route B: Nucleophilic Substitution cluster_2 Functionalization A1 α-Haloketone A3 Cyclocondensation A1->A3 A2 O-Ethyl Thiocarbamate A2->A3 A4 This compound Derivative A3->A4 B1 2-Halo-4-substituted Thiazole B3 SNAr Reaction B1->B3 B2 Sodium Ethoxide B2->B3 B4 This compound Derivative B3->B4 C1 This compound Derivative C2 Bromination (NBS) C1->C2 C3 5-Bromo-2-ethoxythiazole C2->C3 C5 Suzuki Coupling C3->C5 C4 Arylboronic Acid C4->C5 C6 5-Aryl-2-ethoxythiazole C5->C6

Caption: Overall workflow for the synthesis and functionalization of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4-methylthiazole via Nucleophilic Aromatic Substitution

This protocol is a two-step process involving the synthesis of 2-chloro-4-methylthiazole followed by substitution with sodium ethoxide.

Step 1: Synthesis of 2-Chloro-4-methylthiazole

This step is adapted from established procedures for the synthesis of 2-halothiazoles.

  • Materials:

    • 2-Amino-4-methylthiazole

    • Copper(II) chloride (CuCl₂)

    • tert-Butyl nitrite

    • Acetonitrile

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-4-methylthiazole (1 equivalent) and copper(II) chloride (1.2 equivalents) in acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl nitrite (1.5 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methylthiazole.

Step 2: Synthesis of 2-Ethoxy-4-methylthiazole

This procedure is based on the reaction of 2-chlorothiazoles with sodium alkoxides.[2]

  • Materials:

    • 2-Chloro-4-methylthiazole

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or by using commercially available sodium ethoxide.

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-4-methylthiazole (1 equivalent) in anhydrous ethanol.

    • Add the sodium ethoxide solution (1.5 equivalents) to the thiazole solution.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 2-ethoxy-4-methylthiazole.

Protocol 2: C5-Bromination of 2-Ethoxy-4-methylthiazole

Electrophilic aromatic substitution on the this compound ring is predicted to occur at the C5 position.[3]

  • Materials:

    • 2-Ethoxy-4-methylthiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve 2-ethoxy-4-methylthiazole (1 equivalent) in acetonitrile or dichloromethane.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-ethoxy-4-methylthiazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethoxy-4-methylthiazole

This protocol describes the palladium-catalyzed coupling of the C5-brominated thiazole with an arylboronic acid.[4][5]

  • Materials:

    • 5-Bromo-2-ethoxy-4-methylthiazole

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromo-2-ethoxy-4-methylthiazole (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-ethoxy-4-methylthiazole.

Data Presentation

Table 1: Summary of Synthetic Protocols and Expected Outcomes

StepReaction NameKey ReagentsProductExpected Yield Range (%)
1aSandmeyer-type Chlorination2-Amino-4-methylthiazole, CuCl₂, t-BuONO2-Chloro-4-methylthiazole60-75
1bNucleophilic Substitution2-Chloro-4-methylthiazole, NaOEt2-Ethoxy-4-methylthiazole70-85
2Electrophilic Bromination2-Ethoxy-4-methylthiazole, NBS5-Bromo-2-ethoxy-4-methylthiazole80-95
3Suzuki-Miyaura Coupling5-Bromo-2-ethoxy-4-methylthiazole, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl-2-ethoxy-4-methylthiazole65-90

Signaling Pathways and Experimental Workflows

Diagram 1: Hantzsch-Type Synthesis of 2-Ethoxythiazoles

hantzsch_synthesis reagents α-Haloketone + O-Ethyl Thiocarbamate intermediate1 S-Alkylation Intermediate reagents->intermediate1 S-Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch-type synthesis for 2-ethoxythiazoles.

Diagram 2: Functionalization Workflow via Bromination and Suzuki Coupling

functionalization_workflow start 2-Ethoxy-4-methylthiazole bromination Bromination (NBS, CH₃CN) start->bromination bromo_product 5-Bromo-2-ethoxy-4-methylthiazole bromination->bromo_product suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) bromo_product->suzuki final_product 5-Aryl-2-ethoxy-4-methylthiazole suzuki->final_product

Caption: Workflow for the C5-functionalization of 2-ethoxy-4-methylthiazole.

References

Application Notes and Protocols: 2-Ethoxythiazole in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a heterocyclic compound with the molecular formula C₅H₇NOS.[1] While it is well-established in the flavor and fragrance industry for its distinct nutty and roasted aroma, its potential as a monomer for advanced materials and functional polymers is an emerging area of interest.[2] The thiazole ring, a key structural motif in many biologically active molecules and organic semiconductors, imparts unique electronic and chemical properties.[3][4] The presence of the ethoxy group at the 2-position can further modify these properties, enhancing solubility and potentially influencing the polymerization process and the final characteristics of the polymer.[2]

These application notes provide an overview of the potential applications of this compound in material science and polymer chemistry, along with proposed experimental protocols for its polymerization. The information is targeted toward researchers interested in exploring this promising monomer for the development of novel materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and conducting polymerization reactions and for the characterization of the resulting materials.

PropertyValueReference
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 157-160 °C[1]
Density 1.133 g/mL at 25 °C
Refractive Index n20/D 1.504
Solubility Slightly soluble in water[1]

Potential Applications in Material Science and Polymer Chemistry

The unique structure of this compound suggests its potential for use in a variety of advanced materials:

  • Conductive Polymers: Thiazole-containing polymers are known to exhibit semiconductor properties.[3] By analogy, poly(this compound) could be a candidate for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The ethoxy group may enhance the processability of the polymer, a common challenge with conductive polymers.

  • Specialty Coatings: The thiazole ring is known for its corrosion-inhibiting properties. Polymers incorporating this compound could be used to formulate coatings with enhanced durability and resistance to environmental degradation.[2]

  • Functionalized Materials: The thiazole ring can be chemically modified, allowing for the post-polymerization functionalization of poly(this compound). This could be leveraged to introduce specific functionalities for applications in areas like drug delivery, catalysis, and sensing.

  • Biomaterials: Thiazole derivatives are found in numerous bioactive compounds. Polymers derived from this compound could be explored for their biocompatibility and potential use in biomedical applications, such as drug delivery matrices or coatings for medical devices.

Proposed Polymerization of this compound

While specific literature on the polymerization of this compound is scarce, methods used for other thiazole derivatives, such as 2-aminothiazole, can be adapted. Chemical oxidative polymerization is a common and effective method for synthesizing polymers from heterocyclic monomers.

Logical Workflow for Proposed Oxidative Polymerization

monomer This compound Monomer polymerization Oxidative Polymerization monomer->polymerization solvent Solvent (e.g., Acetonitrile) solvent->polymerization oxidant Oxidant (e.g., FeCl₃) oxidant->polymerization precipitation Precipitation (e.g., in Methanol) polymerization->precipitation washing Washing & Drying precipitation->washing polymer Poly(this compound) washing->polymer characterization Characterization (FTIR, NMR, UV-Vis, TGA, etc.) polymer->characterization M Monomer (this compound) M_radical Monomer Radical Cation M->M_radical Oxidation O Oxidant (e.g., Fe³⁺) Dimer Dimer Radical Cation M_radical->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

References

The Thiazole Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 2-ethoxythiazole moiety, and the broader thiazole class of heterocyclic compounds, represent a cornerstone in the design of novel therapeutic agents. The unique chemical properties of the thiazole ring, including its ability to engage in various intermolecular interactions, make it a privileged scaffold in medicinal chemistry.[1] This document provides an overview of the application of thiazole derivatives in the development of anticancer, anti-inflammatory, and kinase-inhibiting drugs, complete with exemplary experimental protocols and biological activity data. While this compound serves as a valuable synthetic intermediate, the following examples showcase the therapeutic potential of the wider class of thiazole-containing compounds.[2][3]

Anticancer Applications of Thiazole Derivatives

Thiazole-based compounds have demonstrated significant potential as anticancer agents by targeting a variety of critical pathways involved in tumor progression and proliferation.[1][4] These pathways include those regulated by protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][5]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Key Structural Insights
2-Aminobenzothiazole Analog (OMS5)A549 (Lung Cancer)22.13Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[1]
2-Aminobenzothiazole Analog (OMS5)MCF-7 (Breast Cancer)24.31Potent activity, though not via PI3Kγ inhibition.[1]
2,4-Disubstituted Thiazole (PVS 03)Hep-G2 (Liver Cancer) & MDA-MB-231 (Breast Cancer)-Exhibited the best anticancer activity compared to dasatinib.[4]
Thieno-thiazole Derivative (Compound 1)MCF-7 (Breast Cancer)-Further evaluated as a multi-targeting kinase inhibitor.[5]
Thieno-thiazole Derivative (Compound 3c)MCF-7 (Breast Cancer)-Further evaluated as a multi-targeting kinase inhibitor.[5]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of novel thiazole derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hep-G2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Anticancer Mechanisms

anticancer_mechanism

Kinase Inhibition by Thiazole Derivatives

The thiazole scaffold is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

Quantitative Data: Kinase Inhibitory Activity
Compound ClassTarget KinaseIC50 (nM)Notes
Imidazo[2,1-b]thiazole derivative (Compound 37)B-RAF475More effective against MCF-7 cells than sorafenib.[6]
2-aminothiazole derivativeERK2~160Potent inhibition of ERK2 activity.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, B-RAF)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Kinase Inhibition Workflow

kinase_inhibition_workflow Start Start Prep Prepare Kinase Reaction Mix Start->Prep Add_Cmpd Add Thiazole Derivative Prep->Add_Cmpd Add_ATP Initiate Reaction with ATP Add_Cmpd->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Signal Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Anti-inflammatory Applications of Thiazole Derivatives

Thiazole derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[9]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar rats

  • Test compound (thiazole derivative)

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the thiazole derivative. Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizing the Anti-inflammatory Mechanism

anti_inflammatory_pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 2-Ethoxythiazole synthesis.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The primary and most established method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloacetal, specifically 2-bromo-1,1-diethoxyethane, with a thioamide, typically thioformamide. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and dehydration to form the final aromatic thiazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

The recommended starting materials are 2-bromo-1,1-diethoxyethane, which serves as the α-haloacetal component, and thioformamide, which provides the nitrogen and sulfur atoms for the thiazole ring.

Q2: What is a general experimental protocol for the synthesis of this compound?

A detailed general protocol is provided in the "Experimental Protocols" section below. This should be considered a starting point, and optimization may be necessary based on specific laboratory conditions and reagent purity.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue and can be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Please refer to the "Troubleshooting Guide: Low Yield" for a systematic approach to identify and resolve this issue.

Q4: I am observing significant impurities in my final product. What are the likely side products and how can they be minimized?

Common impurities can include unreacted starting materials and byproducts from side reactions. The "Troubleshooting Guide: Product Purity" section provides insights into identifying and minimizing these impurities.

Q5: How critical is the purity of the starting materials?

The purity of both 2-bromo-1,1-diethoxyethane and thioformamide is crucial for achieving high yields and a clean product profile. Impurities can lead to unwanted side reactions and complicate the purification process.

Troubleshooting Guides

Troubleshooting Guide: Low Yield
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Reaction temperature is too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting materials are consumed.- Gradually increase the reaction temperature. Refluxing in a suitable solvent is often effective.
Suboptimal Reaction Conditions - Inappropriate solvent.- Incorrect stoichiometry.- Screen different solvents. Polar protic solvents like ethanol or methanol are common starting points.- Ensure accurate molar ratios of the reactants. A slight excess of thioformamide (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.
Side Reactions - Reaction temperature is too high.- Presence of moisture or air.- Lower the reaction temperature to minimize the formation of byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if reactants are sensitive to moisture.
Product Loss During Workup - Inefficient extraction.- Incorrect pH during neutralization.- Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.- Carefully adjust the pH to the optimal range for product stability and solubility in the organic phase during the workup.
Troubleshooting Guide: Product Purity
Issue Possible Cause(s) Suggested Solution(s)
Presence of Starting Materials - Incomplete reaction.- Refer to the "Troubleshooting Guide: Low Yield" to optimize reaction conditions for complete conversion.
Formation of Brown/Tarry Byproducts - High reaction temperature.- Extended reaction time.- Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.- Consider using a milder catalyst or catalyst-free conditions if applicable.
Unidentified Impurities - Side reactions specific to the substrates or conditions.- Characterize the impurities using techniques like LC-MS or NMR to understand their structure.- Adjust reaction parameters such as solvent, temperature, or catalyst to disfavor the formation of these specific byproducts.
Difficult Purification - Product is an oil or does not crystallize easily.- Utilize column chromatography for purification. A gradient elution may be necessary to separate the product from closely related impurities.- Consider vacuum distillation for liquid products.

Data Presentation: Optimizing Reaction Conditions

Disclaimer: The following data is representative of Hantzsch thiazole syntheses for related derivatives and should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Thiazole Synthesis Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
EthanolReflux (78)6~75-85
MethanolReflux (65)8~70-80
AcetonitrileReflux (82)5~70-80
TolueneReflux (111)4~65-75
WaterReflux (100)12~50-60

Table 2: Effect of Temperature on Thiazole Synthesis Yield (in Ethanol)

Temperature (°C) Reaction Time (h) Yield (%) Key Observation
5012~55Reaction is slow and may not go to completion.
658~70Moderate yield with a longer reaction time.
78 (Reflux)6~85Good balance of reaction rate and yield.
90 (Microwave)0.5>90Significant reduction in reaction time with improved yield.

Table 3: Effect of Catalyst on Thiazole Synthesis Yield

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
NoneEthanolReflux (78)8~70
Acetic Acid (cat.)EthanolReflux (78)6~80
Silica-supported Tungstosilisic AcidEthanol/Water653~85
p-Toluenesulfonic Acid (cat.)TolueneReflux (111)4~75

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Synthesis

Materials:

  • 2-bromo-1,1-diethoxyethane (1.0 eq)

  • Thioformamide (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (aqueous solution, 5%)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.1 equivalents) in anhydrous ethanol.

  • Slowly add 2-bromo-1,1-diethoxyethane (1.0 equivalent) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dissolve Thioformamide in Ethanol Addition Add 2-bromo-1,1-diethoxyethane Reactants->Addition Reflux Reflux for 4-6h Addition->Reflux Neutralization Neutralize with NaHCO3 Reflux->Neutralization Evaporation Remove Ethanol Neutralization->Evaporation Extraction Extract with CH2Cl2 Evaporation->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Hantzsch_Mechanism Hantzsch Synthesis Mechanism for this compound cluster_steps Reaction Steps Start_A 2-bromo-1,1-diethoxyethane Step1 Nucleophilic Attack (SN2) Start_A->Step1 Start_B Thioformamide Start_B->Step1 Intermediate1 S-alkylation Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate2 Thiazoline Intermediate Step2->Intermediate2 Step3 Dehydration Product This compound Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Technical Support Center: Purification of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethoxythiazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for this compound, a liquid at room temperature, are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the starting materials and side reactions. Common impurities include:

  • Unreacted 2-bromothiazole: The starting material for the synthesis.

  • Excess sodium ethoxide: The reagent used for the ethoxylation.

  • Ethanol: The solvent for the reaction and a byproduct of any reaction of sodium ethoxide with water.

  • Side-products: Formed from potential side reactions, although specific byproducts for this reaction are not extensively documented in readily available literature.

Q3: Is this compound stable during purification?

A3: Thiazole rings are generally stable. However, like many organic molecules, this compound can be sensitive to excessive heat. Therefore, purification by distillation should ideally be performed under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Product is not distilling at the expected temperature. 1. The vacuum is not low enough. 2. The thermometer is placed incorrectly. 3. The presence of high-boiling impurities.1. Check for leaks in the distillation setup. Ensure all joints are properly sealed. 2. The top of the thermometer bulb should be level with the side arm of the distillation head. 3. Consider a pre-purification step like a simple filtration or a wash to remove non-volatile impurities.
Bumping or uneven boiling. 1. Lack of boiling chips or a stir bar. 2. Heating the flask too rapidly.1. Always use fresh boiling chips or a magnetic stir bar. 2. Heat the distillation flask gradually and evenly.
Low recovery of the product. 1. The boiling points of the product and impurities are very close. 2. Product loss due to hold-up in the distillation column.1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). 2. Insulate the distillation column with glass wool or aluminum foil to ensure a proper temperature gradient.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. 1. The solvent system (eluent) has incorrect polarity. 2. The column is overloaded with the crude product.1. Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4. 2. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight for difficult separations.
Streaking of the compound on the TLC plate and column. The compound is basic and is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can slowly increase the concentration of ethyl acetate.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₇NOS[1][2]
Molecular Weight 129.18 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 157-160 °C (at 760 mmHg)[1][3]
Density 1.133 g/mL at 25 °C[1]
Refractive Index n20/D 1.504[1]
Solubility Slightly soluble in water; soluble in organic solvents.

Experimental Protocols

General Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water to decompose any unreacted sodium ethoxide.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL for a small-scale reaction).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Vacuum Distillation
  • Assemble a fractional distillation apparatus equipped with a vacuum adapter.

  • Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 157-160 °C.

  • Monitor the purity of the collected fractions using TLC or GC-MS.

Purification by Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate eluent. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

G cluster_start Crude this compound cluster_distillation Fractional Vacuum Distillation cluster_chromatography Column Chromatography cluster_result Outcome start Initial Purification Challenge dist_issue Distillation Problem (e.g., Poor Separation, Low Yield) start->dist_issue Choose Distillation chrom_issue Chromatography Problem (e.g., Poor Separation, Streaking) start->chrom_issue Choose Chromatography check_vacuum Check Vacuum & Leaks dist_issue->check_vacuum check_temp Verify Thermometer Placement dist_issue->check_temp improve_column Use More Efficient Column / Insulate dist_issue->improve_column pure_product Pure this compound check_vacuum->pure_product check_temp->pure_product improve_column->pure_product optimize_eluent Optimize Eluent via TLC chrom_issue->optimize_eluent add_base Add Triethylamine to Eluent chrom_issue->add_base check_loading Check Column Loading chrom_issue->check_loading optimize_eluent->pure_product add_base->pure_product check_loading->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

identifying and minimizing side products in 2-Ethoxythiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2-ethoxythiazole. Our goal is to help you identify and minimize the formation of side products, leading to higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Competing Deprotonation During Lithiation

Q1: I am attempting to functionalize this compound at the C5 position via lithiation, but I am observing a mixture of products, suggesting deprotonation at multiple sites. How can I improve the selectivity for C5-lithiation?

A1: This is a common issue arising from the comparable acidity of the C5 proton on the thiazole ring and the α-methylene protons of the ethoxy group. The choice of base and reaction conditions is critical to control the regioselectivity of the deprotonation.

Root Cause: Strong alkyllithium bases like n-butyllithium (n-BuLi) can be unselective, leading to a mixture of the desired C5-lithiated species and the undesired α-lithiated ethoxy species. This results in a mixture of C5-substituted and C2-substituted side products after quenching with an electrophile.

Troubleshooting & Optimization:

  • Choice of Base: Lithium diisopropylamide (LDA) is often a better choice than n-BuLi for selective C5-lithiation of thiazoles. However, for 2-alkoxythiazoles, lithium diethylamide has been shown to provide remarkable selectivity for deprotonation of a methyl group at the 2-position over ring deprotonation in the analogous 2-methyloxazole system, suggesting it may favor deprotonation of the ethoxy group. For selective C5-lithiation, a bulky, non-nucleophilic base is preferred.

  • Temperature Control: Perform the lithiation at low temperatures, typically -78 °C, to minimize side reactions and enhance selectivity.

  • Solvent: Tetrahydrofuran (THF) is a common solvent for lithiation reactions.

  • Addition Order: Add the organolithium reagent slowly to a solution of this compound at low temperature.

Workflow for Minimizing Competing Deprotonation:

cluster_solutions Optimization Strategies start Start: Lithiation of this compound issue Issue: Mixture of C5 and ethoxy-deprotonated products start->issue solution Troubleshooting Steps issue->solution base Use a sterically hindered base (e.g., LDA) solution->base Base Selection temp Maintain low temperature (-78 °C) solution->temp Temperature Control solvent Use appropriate solvent (e.g., dry THF) solution->solvent Solvent Choice outcome Desired Outcome: Selective C5-lithiation base->outcome temp->outcome solvent->outcome

Caption: Troubleshooting workflow for selective C5-lithiation.

Issue 2: Formation of Over-Brominated and Isomeric Byproducts in Electrophilic Bromination

Q2: During the bromination of this compound, I am obtaining a mixture of the desired 5-bromo-2-ethoxythiazole, dibrominated products, and other isomers. How can I achieve selective mono-bromination at the C5 position?

A2: The thiazole ring is activated towards electrophilic substitution, and the ethoxy group at the C2 position further enhances this reactivity, particularly at the C5 position. However, harsh reaction conditions or an excess of the brominating agent can lead to a loss of selectivity.

Root Cause: The high reactivity of the this compound ring can lead to over-bromination (e.g., at the C4 and C5 positions) if the reaction is not carefully controlled. Isomeric byproducts can also form, although substitution at the C5 position is generally favored electronically.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS provides a slow, controlled release of the electrophilic bromine species.

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent to minimize over-bromination.

  • Temperature Control: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent: Acetonitrile or dichloromethane are suitable solvents for this reaction.

Data on Regioselectivity of Thiazole Bromination (General Trends):

PositionRelative ReactivityNotes
C5Most ReactiveElectronically favored due to the influence of the ring nitrogen and sulfur.
C4Moderately ReactiveLess favored than C5.
C2Least ReactiveGenerally not susceptible to electrophilic attack when an activating group is present.
Issue 3: Hydrolysis of the Ethoxy Group

Q3: My reaction is performed in the presence of water or acidic/basic conditions, and I am observing the formation of 2-thiazolidinone as a side product. How can I prevent the hydrolysis of the 2-ethoxy group?

A3: The 2-ethoxy group of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxythiazole, which exists in its more stable tautomeric form, 2-thiazolidinone.

Root Cause: The C2 position of the thiazole ring is electrophilic, and the ethoxy group can act as a leaving group upon protonation (acidic conditions) or nucleophilic attack (basic conditions).

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral pH. If acidic or basic conditions are required for the desired transformation, consider a protecting group strategy if the hydrolysis is significantly impacting the yield.

  • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.

Proposed Hydrolysis Pathway:

start This compound intermediate Protonated or attacked intermediate start->intermediate H+ or OH- product 2-Hydroxythiazole intermediate->product Loss of Ethanol tautomer 2-Thiazolidinone (Side Product) product->tautomer Tautomerization

Caption: Simplified pathway for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Selective C5-Bromination of this compound

This protocol is designed to favor the formation of 5-bromo-2-ethoxythiazole while minimizing side products.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

ProductExpected Yield (%)Common Side Products (%)
5-Bromo-2-ethoxythiazole> 854,5-Dibromo-2-ethoxythiazole (< 5)
Unreacted Starting Material (< 5)
Protocol 2: General Procedure for Monitoring Reactions by GC-MS

This protocol provides a general method for analyzing the composition of your reaction mixture to identify products and byproducts.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with an appropriate reagent (e.g., water or a buffered solution).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer: Scan a mass range that includes the molecular weights of the expected products and side products (e.g., 50-400 m/z).

By comparing the retention times and mass spectra of the peaks in your chromatogram to known standards or by interpreting the fragmentation patterns, you can identify the components of your reaction mixture and assess the extent of side product formation.

Technical Support Center: Optimization of 2-Ethoxythiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Ethoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method that involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, this would typically involve a reaction between an appropriate α-halo-acetaldehyde or its equivalent and ethyl thioformate. The Hantzsch synthesis is known for being robust and generally high-yielding.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 2-chlorothiazole with sodium ethoxide. The electron-deficient nature of the thiazole ring facilitates nucleophilic attack by the ethoxide ion, displacing the chloride. This can be a very effective method if the starting 2-chlorothiazole is readily available.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

A2: For the synthesis of this compound via the Hantzsch method, the key precursors are an α-halocarbonyl compound and a source of the thioamide functional group. Specifically, you would need:

  • An α-halo-acetaldehyde equivalent , such as 2-bromo- or 2-chloroacetaldehyde diethyl acetal, which can be hydrolyzed in situ to the reactive aldehyde.

  • An ethyl thioformate equivalent or a reagent that can form the ethoxy-substituted thioamide moiety.

Q3: What are the general reaction conditions for the Hantzsch synthesis?

A3: The Hantzsch synthesis is typically a one-pot reaction performed in a suitable solvent. The reaction often requires heating to proceed at a reasonable rate. Common solvents include ethanol, methanol, or acetonitrile. The reaction is often carried out at the reflux temperature of the chosen solvent.[2] Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC).[3] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Poor Quality of Starting Materials Ensure the purity of your α-haloketone and thioamide. Impurities can lead to side reactions. It is advisable to purify starting materials if their purity is questionable.
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating. If you are running the reaction at room temperature, consider increasing the temperature. A gradual increase (e.g., to 50 °C, then to reflux) can help find the optimal condition.
Incorrect Stoichiometry While a 1:1 stoichiometry is typical, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[3]
Inappropriate Solvent The choice of solvent is crucial. Polar solvents like ethanol or methanol are commonly used. A solvent screen with small-scale trial reactions can help identify the optimal solvent for your specific substrates.
Reaction Time is Too Short If TLC analysis shows significant amounts of starting materials, the reaction may need more time to go to completion. Extend the reaction time and continue to monitor by TLC.

Issue 2: Presence of Impurities and Side Products

Potential Cause Troubleshooting Steps & Recommendations
Formation of Isomeric Byproducts Under strongly acidic conditions, the regioselectivity of the Hantzsch synthesis can be affected, leading to the formation of isomers like 2-imino-2,3-dihydrothiazoles.[4] Consider running the reaction under neutral or slightly basic conditions to improve selectivity.
Decomposition of Reactants or Products Prolonged heating at high temperatures can sometimes lead to the degradation of starting materials or the desired product. If you suspect this is happening, try running the reaction at a lower temperature for a longer period.
Side Reactions from Impurities As mentioned above, impurities in the starting materials can lead to a variety of side products. Ensure high-purity reagents are used.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps & Recommendations
Product is Volatile This compound is a relatively low boiling point liquid. During solvent removal using a rotary evaporator, be cautious not to lose the product. Use a moderate temperature and vacuum.
Co-elution with Impurities during Chromatography If using column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and impurities.
Formation of an Emulsion during Aqueous Workup During the extraction process, an emulsion can sometimes form. To break the emulsion, you can add a small amount of brine (saturated NaCl solution) or let the mixture stand for a longer period.

Data Presentation

The following tables summarize representative data on how reaction conditions can influence the yield of thiazole synthesis, based on studies of the Hantzsch reaction.

Table 1: Effect of Solvent on Reaction Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
EthanolReflux (~78)6~75-85Good balance of reaction rate and yield.
MethanolReflux (~65)8~70-80Slightly lower yield, longer reaction time may be needed.
AcetonitrileReflux (~82)5~70-80Higher temperature can reduce reaction time.
1-ButanolReflux (~117)4~65-75Potential for increased byproduct formation at higher temperatures.

Note: These are representative data for Hantzsch-type syntheses and actual results for this compound may vary.

Table 2: Effect of Temperature on Reaction Yield in Methanol

Temperature (°C) Reaction Time (h) Yield (%) Key Observation
25 (Room Temp)24< 20Reaction is very slow and may not go to completion.
5012~50-60Moderate yield, but requires extended reaction time.
65 (Reflux)8~70-80Good balance of reaction rate and yield for this solvent.

Note: These are representative data and actual results may vary.

Experimental Protocols

Below is a general experimental protocol for the synthesis of a 2-substituted thiazole via the Hantzsch reaction. This can be adapted for the synthesis of this compound.

Protocol: General Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide (1.1 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (or another suitable base)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.1 eq) in anhydrous ethanol.

  • Slowly add the α-haloketone (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure 2-substituted thiazole.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism start α-Haloketone + Thioamide step1 Nucleophilic Attack (SN2 Reaction) start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Tautomerization intermediate1->step2 intermediate2 Enethiol Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Hydroxythiazoline Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 product This compound step4->product

Caption: Reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow reactants 1. Mix Reactants (α-Haloketone & Thioamide in Ethanol) reaction 2. Heat to Reflux (4-6 hours) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Aqueous Workup (Neutralization & Extraction) monitoring->workup Reaction Complete drying 5. Dry Organic Layer (Anhydrous Na2SO4) workup->drying concentration 6. Concentrate (Rotary Evaporation) drying->concentration purification 7. Purify Product (Vacuum Distillation or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Guide for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_impurities TLC shows multiple new spots (impurities)? check_sm->check_impurities No increase_time Increase reaction time check_sm->increase_time Yes check_workup Product lost during workup/purification? check_impurities->check_workup No check_purity Check purity of starting materials check_impurities->check_purity Yes increase_temp Increase reaction temperature increase_time->increase_temp check_stoichiometry Check stoichiometry (use excess thioamide) increase_temp->check_stoichiometry optimize_workup Optimize extraction pH and solvent removal check_workup->optimize_workup Yes optimize_conditions Optimize conditions (lower temp, change solvent) check_purity->optimize_conditions

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Overcoming Stability Issues of 2-Ethoxythiazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 2-Ethoxythiazole in solution. Our aim is to equip researchers with the knowledge to anticipate and overcome potential degradation issues during their experiments, ensuring the reliability and reproducibility of their results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Question: My experimental results are not reproducible, and the biological activity of my this compound solution seems to diminish over a short period. What could be the cause?

Answer: This often points to the degradation of this compound in your experimental solution. The stability of this compound can be influenced by several factors:

  • pH of the Solution: The thiazole ring, a core structure of this compound, is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The ethoxy group can also be cleaved. It is crucial to control the pH of your stock solutions and final assay buffers.

  • Presence of Oxidizing Agents: Thiazole derivatives can be sensitive to oxidation. Ensure your solvents and reagents are free from peroxides and other oxidizing species.

  • Light Exposure: Photodegradation can occur with aromatic heterocyclic compounds like this compound.[1][2][3][4][5] It is advisable to protect your solutions from light, especially during extended storage or long experiments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Stock solutions should be stored at recommended low temperatures (e.g., 2-8°C), and the time the compound spends at room temperature or higher during experiments should be minimized.[6]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Question: I am observing new peaks in the chromatogram of my this compound solution that were not present initially. What do these peaks represent?

Answer: The appearance of new peaks is a strong indicator of degradation. These peaks correspond to the degradation products of this compound. To identify these degradants, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation and then analyzing the resulting mixture, typically by LC-MS/MS, to elucidate the structures of the degradation products.

Issue 3: Poor Solubility and Precipitation

Question: My this compound is not dissolving well or is precipitating out of my aqueous buffer. Could this be related to stability?

Answer: Yes, solubility issues can be linked to stability. Aggregates or precipitated material may have different degradation kinetics. Furthermore, changes in the solution's properties due to degradation (e.g., pH shifts) can affect solubility.

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final solvent concentration in your assay, as it might affect the biological system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While this compound is not strongly ionizable, extreme pH values used for solubilization might accelerate its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: Based on the chemistry of thiazole-containing compounds, the most common degradation pathways for this compound are expected to be:

  • Hydrolysis: The thiazole ring can undergo cleavage, especially under harsh acidic or basic conditions. The ethoxy group is also susceptible to hydrolysis, which would yield 2-hydroxythiazole.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones. This alters the electronic properties and conformation of the molecule.

Q2: How can I proactively prevent the degradation of this compound in my experiments?

A2: To maintain the stability of this compound solutions, consider the following preventative measures:

  • Buffer Selection: Use buffers in the pH range of 4-7, where many thiazole derivatives exhibit their highest stability.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • Use of Antioxidants: In some cases, the addition of antioxidants may be beneficial, but their compatibility with the experimental system must be verified.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at 2-8°C and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A reverse-phase HPLC method is the most common and reliable technique for separating the parent compound from its degradants. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during stability studies.

Experimental Protocols

The following are detailed methodologies for key experiments related to assessing and overcoming the stability issues of this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • LC-MS/MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound in the mobile phase to light in a photostability chamber, following ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[1][2][3][4][5]

    • Keep a control sample in the dark under the same conditions.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a validated stability-indicating HPLC-UV method and by LC-MS/MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 245 nm
Run Time 15 minutes

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision % RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness No significant change in results with small variations in flow rate, mobile phase composition, and column temperature.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h15.2%22-Hydroxythiazole
0.1 N NaOH, 60°C, 8h25.8%3Thiazole ring cleavage product
3% H₂O₂, RT, 24h18.5%2This compound-S-oxide
Thermal (105°C, 48h)8.1%1Minor unidentified degradant
Photolytic (ICH Q1B)12.4%2Photodegradant A

Table 2: Retention Times of this compound and its Hypothetical Degradation Products

CompoundRetention Time (min)
2-Hydroxythiazole3.5
Thiazole ring cleavage product4.8
This compound-S-oxide6.2
This compound 8.1
Photodegradant A9.5
Minor unidentified degradant11.2

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G Experimental Workflow for Forced Degradation Studies A Prepare 1 mg/mL This compound Stock Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC-UV Analysis (Quantify Degradation) C->D E LC-MS/MS Analysis (Identify Degradants) C->E F Data Analysis and Degradation Pathway Elucidation D->F E->F G Decision Tree for Troubleshooting this compound Instability A Inconsistent Results or Loss of Activity? B Check for Degradation (e.g., via HPLC) A->B C Degradation Observed? B->C D Identify Stress Factor C->D M No Degradation (Check Other Experimental Parameters) C->M No E pH Issue? D->E F Light Exposure? D->F G Temperature Issue? D->G H Oxidation? D->H I Adjust Buffer pH (Aim for pH 4-7) E->I Yes J Protect from Light (Amber Vials) F->J Yes K Control Temperature (Store at 2-8°C) G->K Yes L Use Fresh Solvents/ Inert Atmosphere H->L Yes

References

troubleshooting common problems in 2-Ethoxythiazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-ethoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the this compound ring?

A1: The electronic properties of the this compound ring dictate its reactivity. The primary sites for functionalization are:

  • C5-position: This position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[1]

  • C2-position: The proton at the C2 position is the most acidic, making it the preferred site for deprotonation by strong bases, leading to nucleophilic intermediates.[1]

Q2: What is the directing effect of the 2-ethoxy group in electrophilic aromatic substitution?

A2: The 2-ethoxy group is an activating group that directs electrophiles primarily to the C5-position of the thiazole ring. This is due to the electron-donating nature of the ethoxy group, which increases the electron density at the C5 position.[1]

Q3: How can I prepare 2-bromo-5-ethoxythiazole as a precursor for cross-coupling reactions?

A3: 2-Bromo-5-ethoxythiazole can be synthesized via electrophilic bromination of this compound. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Troubleshooting Guides

Lithiation and Deprotonation Issues

Problem: Low yield or incorrect regioselectivity during the lithiation of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Base Selection Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).n-BuLi and LDA are effective in deprotonating the acidic C2-proton of the thiazole ring.
Suboptimal Reaction Temperature Perform the deprotonation at low temperatures, typically -78 °C.Low temperatures help to prevent side reactions and decomposition of the lithiated intermediate.
Incomplete Deprotonation Ensure accurate titration of the organolithium reagent to determine its exact molarity before use. Use a slight excess (1.1-1.2 equivalents) of the base.The concentration of commercially available organolithium reagents can decrease over time.
Poor Solubility of Starting Material Ensure the this compound is completely dissolved in an appropriate anhydrous solvent like tetrahydrofuran (THF) before adding the base.Poor solubility can lead to incomplete reaction.
Side Reactions Add the electrophile slowly at low temperature after the deprotonation is complete.This minimizes the risk of side reactions with the organolithium reagent.

Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried, three-necked flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Slowly add the electrophile (1.2 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Lithiation:

start Low Yield in Lithiation check_base Verify Base Activity (Titrate n-BuLi) start->check_base check_base->start Base is inactive check_temp Ensure Low Temperature (-78 °C) check_base->check_temp Base is active check_temp->start Temp too high check_solvent Check Solvent Anhydrous? check_temp->check_solvent Temp is correct check_solvent->start Solvent is wet check_quenching Optimize Electrophile Addition check_solvent->check_quenching Solvent is dry success Improved Yield check_quenching->success Optimized start Low Yield in Suzuki Coupling check_catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3) start->check_catalyst check_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base No Improvement success Improved Yield check_catalyst->success Yield Improved check_boron Use Boronate Ester check_base->check_boron No Improvement check_base->success Yield Improved check_halide Switch to More Reactive Halide (Cl -> Br -> I) check_boron->check_halide No Improvement check_boron->success Yield Improved check_halide->success Yield Improved start Low Yield/Selectivity in Bromination check_reagent Use Milder Reagent (NBS) start->check_reagent check_temp Control Temperature (start at 0 °C) check_reagent->check_temp No Improvement success Clean Product, High Yield check_reagent->success Improved check_solvent Use Appropriate Solvent (e.g., ACN) check_temp->check_solvent No Improvement check_temp->success Improved check_solvent->success Improved

References

Navigating the Industrial Synthesis of 2-Ethoxythiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to scaling up the synthesis of 2-Ethoxythiazole for industrial applications. Addressing common challenges encountered during experimental stages, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method for synthesizing this compound on an industrial scale is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-ester (or a related α-halocarbonyl compound) with a thioamide. For this compound, this typically involves the reaction of ethyl bromoacetate with thioformamide.

Q2: What are the critical process parameters to monitor when scaling up the synthesis?

When scaling up, careful control of several parameters is crucial to ensure consistent yield and purity. These include:

  • Temperature: Exothermic reactions can lead to runaway conditions. Precise temperature control is vital.

  • Reagent Addition Rate: Slow and controlled addition of reagents can prevent localized overheating and side-product formation.

  • Mixing Efficiency: Homogeneous mixing is essential for ensuring uniform reaction conditions throughout the reactor.

  • pH Control: Maintaining the optimal pH is critical during both the reaction and the workup to maximize yield and minimize impurities.

Q3: How can I minimize the formation of byproducts?

Byproduct formation can be minimized by optimizing reaction conditions. Key strategies include:

  • Using high-purity starting materials.

  • Maintaining a strict temperature profile.

  • Ensuring efficient mixing to avoid localized high concentrations of reactants.

  • Controlling the stoichiometry of the reactants precisely.

Q4: What are the recommended purification methods for industrial-scale production of this compound?

For industrial quantities, fractional distillation under reduced pressure is the most common and effective purification method. The choice of distillation parameters will depend on the boiling points of this compound and any impurities. Other potential methods include crystallization if a suitable solvent system is identified.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure adequate mixing. - Check the purity of starting materials.
Side reactions- Optimize reaction temperature to minimize side product formation. - Adjust the rate of reagent addition.
Product loss during workup- Optimize extraction solvent and pH. - Perform multiple extractions.
Product Impurity Unreacted starting materials- Optimize reaction time and temperature to drive the reaction to completion. - Improve purification efficiency (e.g., fractional distillation).
Formation of colored impurities- Treat the crude product with activated carbon before distillation. - Ensure an inert atmosphere to prevent oxidation.
Reaction Stalls Poor reagent quality- Verify the purity and activity of starting materials and catalysts.
Inefficient mixing- Increase agitator speed or use a more appropriate impeller design for the reactor.
Exothermic Runaway Poor heat transfer- Ensure the reactor's cooling system is functioning optimally. - Reduce the rate of reagent addition. - Use a solvent with a higher boiling point to act as a heat sink.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on this compound Yield (Representative Data)
Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
6046592
7047895
8048597
8027596
8068697
9048294 (increased byproducts)
Table 2: Influence of Solvent on Reaction Yield (Representative Data)
SolventDielectric ConstantBoiling Point (°C)Yield (%)
Ethanol24.57885
Isopropanol19.98282
Toluene2.411175
Acetonitrile37.58288

Experimental Protocols

Lab-Scale Synthesis of this compound via Hantzsch Synthesis

This protocol serves as a general guideline and may require optimization.

Materials:

  • Ethyl bromoacetate

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • Slowly add ethyl bromoacetate (1.05 equivalents) to the solution at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Hantzsch_Thiazole_Synthesis Thioformamide Thioformamide Intermediate1 Thioamidinium Intermediate Thioformamide->Intermediate1 Nucleophilic Attack EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Hantzsch synthesis pathway for this compound.

Industrial_Workflow Start Raw Material Charging Reaction Jacketed Reactor (Controlled Temperature & Mixing) Start->Reaction Quench Quenching & Neutralization Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Vacuum Distillation Drying->Distillation QC Quality Control (GC, HPLC) Distillation->QC Packaging Final Product Packaging QC->Packaging

Caption: General experimental workflow for industrial synthesis.

Troubleshooting_Tree Problem Low Yield or High Impurity? CheckPurity Check Starting Material Purity Problem->CheckPurity Start Here OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK Solution Problem Resolved CheckPurity->Solution Impure CheckMixing Verify Mixing Efficiency OptimizeTemp->CheckMixing No Improvement OptimizeTemp->Solution Improved AdjustWorkup Adjust Workup (pH, Solvent) CheckMixing->AdjustWorkup Mixing OK CheckMixing->Solution Improved ImprovePurification Improve Purification (e.g., Distillation) AdjustWorkup->ImprovePurification No Improvement AdjustWorkup->Solution Improved ImprovePurification->Solution

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Enhancing the Reactivity of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Ethoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the reactivity of this compound in various chemical transformations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in reacting with this compound?

A1: this compound, while a versatile building block, can present reactivity challenges.[1] The electron-donating nature of the ethoxy group at the 2-position activates the ring towards electrophilic attack, primarily at the C5 position.[2][3] However, the ring is generally less reactive than benzene and can be susceptible to decomposition under harsh acidic conditions. Nucleophilic substitution is difficult without an activating group, and C-H functionalization often requires specific catalytic systems.

Q2: How does the ethoxy group influence the reactivity of the thiazole ring?

A2: The ethoxy group at the C2 position is an electron-donating group. This has two major effects:

  • Activation towards electrophilic substitution: It increases the electron density of the thiazole ring, making it more susceptible to attack by electrophiles, particularly at the C5 position.[2][3]

  • Directing effect: In electrophilic aromatic substitution, the incoming electrophile will preferentially add to the C5 position.

Q3: At which position is this compound most likely to react with electrophiles?

A3: Electrophilic substitution on the thiazole ring generally occurs at the C5 position, which is the most electron-rich.[2][3] The C2 position is electron-deficient and thus more susceptible to nucleophilic attack or deprotonation by a strong base.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Electrophilic Substitution (e.g., Halogenation, Nitration)

Issue: Low yield or no reaction during electrophilic substitution.

Possible Cause Troubleshooting Step
Insufficiently reactive electrophile: The thiazole ring is less reactive than benzene. Consider using a more potent electrophilic reagent or adding a Lewis acid catalyst to activate the electrophile.[4][5]
Harsh reaction conditions: This compound can be sensitive to strong acids and high temperatures, leading to decomposition. Monitor the reaction closely and consider milder conditions or shorter reaction times.
Incorrect solvent: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the chosen electrophile and starting material.

Issue: Formation of multiple products or undesired isomers.

Possible Cause Troubleshooting Step
Lack of regioselectivity: While the C5 position is favored, some substitution may occur at other positions under certain conditions. Lowering the reaction temperature can sometimes improve selectivity.
Over-reaction: In reactions like halogenation, poly-halogenated products can form. To favor mono-substitution, use a milder halogenating agent (e.g., N-bromosuccinimide instead of Br₂) and control the stoichiometry carefully.
C-H Functionalization and Cross-Coupling Reactions

Issue: Catalyst deactivation or low turnover number in palladium-catalyzed cross-coupling.

Possible Cause Troubleshooting Step
Inappropriate ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Screen a variety of ligands to find the optimal one for your specific transformation.
Presence of impurities: Water or other impurities in the starting materials or solvent can deactivate the catalyst. Ensure all reagents and solvents are dry and pure.
Sub-optimal base or additives: The base plays a crucial role in many cross-coupling reactions. Experiment with different bases (e.g., carbonates, phosphates, alkoxides) and consider the use of additives like pivalic acid that have been shown to improve efficiency in direct arylation of heterocycles.

Experimental Protocols and Data

Method 1: Electrophilic Bromination at the C5 Position

This protocol describes a representative method for the selective bromination of a thiazole derivative, which can be adapted for this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Halogenation of Thiazole Derivatives:

Substrate Halogenating Agent Catalyst/Solvent Yield (%)
2-MethylthiazoleNBSAcetonitrile85
2-ChlorothiazoleBr₂Acetic Acid78
ThiazoleNBSDichloromethane92

Note: The above data is illustrative for substituted thiazoles and reaction conditions for this compound may require optimization.

Method 2: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a general method for the direct arylation of thiazoles, a powerful technique for C-C bond formation.

Experimental Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Representative Data for Palladium-Catalyzed Direct Arylation of Thiazoles:

Thiazole Derivative Aryl Halide Catalyst System Yield (%)
Thiazole4-BromotoluenePd(OAc)₂ / SPhos88
2-Methylthiazole4-BromoanisolePd(OAc)₂ / XPhos75
Benzothiazole3-BromopyridinePd(OAc)₂ / RuPhos82

Note: This data is for representative thiazole compounds and serves as a starting point for optimizing the reaction with this compound.

Visualizing Reaction Pathways and Workflows

General Workflow for Enhancing Reactivity

G cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_enhancement Enhancement Methods cluster_outcome Desired Outcome Start This compound Electrophilic Electrophilic Substitution Start->Electrophilic Nucleophilic Nucleophilic Activation Start->Nucleophilic CH_Func C-H Functionalization Start->CH_Func Lewis_Acid Lewis Acid Catalysis Electrophilic->Lewis_Acid Strong_Base Deprotonation (e.g., n-BuLi) Nucleophilic->Strong_Base Pd_Catalysis Palladium Catalysis CH_Func->Pd_Catalysis Product Functionalized this compound Lewis_Acid->Product Strong_Base->Product Pd_Catalysis->Product

Caption: A logical workflow for selecting a strategy to enhance the reactivity of this compound.

Simplified Reaction Pathway for C-H Arylation

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Thiazole This compound OxAdd Oxidative Addition Thiazole->OxAdd ArylHalide Aryl Halide ArylHalide->OxAdd Pd0 Pd(0) Pd0->OxAdd Catalyst RedElim Reductive Elimination OxAdd->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration CoupledProduct Arylated this compound RedElim->CoupledProduct Base Base Base->RedElim

Caption: A simplified diagram illustrating the key steps in a palladium-catalyzed C-H arylation of this compound.

References

Technical Support Center: Regioselectivity in 2-Ethoxythiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxythiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during electrophilic substitution and metalation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic substitution on this compound?

A1: The 2-ethoxy group is an electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. Due to the electronic properties of the thiazole nucleus and the directing effect of the ethoxy group, electrophiles are strongly directed to the C5 position. The nitrogen atom at position 3 deactivates the C2 and C4 positions towards electrophilic attack, making the C5 position the most electron-rich and sterically accessible site.

Q2: I am observing a mixture of products in my bromination reaction. How can I improve the regioselectivity for the 5-bromo derivative?

A2: Low regioselectivity in bromination can result from harsh reaction conditions. Using a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) at room temperature can significantly improve the selectivity for the C5 position.[1] Monitoring the reaction progress by TLC is crucial to prevent over-bromination.

Q3: My Vilsmeier-Haack formylation is giving a low yield. What are the possible reasons?

A3: Low yields in Vilsmeier-Haack reactions on electron-rich heterocycles like this compound can be due to several factors. The Vilsmeier reagent (formed from POCl₃ and DMF) must be prepared correctly, typically at low temperatures.[2] The reaction temperature for the formylation itself is also critical; it should be optimized for the specific substrate. Insufficient activation of the thiazole ring or decomposition of the product under harsh work-up conditions can also lead to lower yields.

Q4: I am attempting a Friedel-Crafts acylation on this compound and getting no reaction. What could be the issue?

A4: Friedel-Crafts acylations on thiazole rings can be challenging. The nitrogen atom in the thiazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Using a stoichiometric amount of the Lewis acid is often necessary as the product, an aryl ketone, can also form a complex with the catalyst.[2] The choice of acylating agent (acyl chloride or anhydride) and the specific Lewis acid can also influence the reaction's success.[3]

Q5: What is the preferred site of deprotonation when using a strong base like n-butyllithium with this compound?

A5: The proton at the C2 position of the thiazole ring is the most acidic and is preferentially abstracted by strong organolithium bases like n-butyllithium (n-BuLi). This forms a 2-lithio-2-ethoxythiazole intermediate, which can then react with various electrophiles at the C2 position.

Q6: I am trying to functionalize the C5 position via lithiation. Is this possible?

A6: While direct deprotonation at C2 is favored, functionalization at C5 via a lithiated intermediate is also possible. One common strategy is to first introduce a bromine atom at the C5 position via electrophilic bromination. Subsequent lithium-halogen exchange using n-BuLi at low temperatures will generate the 5-lithio-2-ethoxythiazole species, which can then be trapped with an electrophile.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Formylation, Acylation)
Symptom Possible Cause Troubleshooting Steps
Mixture of C4 and C5 substituted products Reaction conditions are too harsh, leading to less selective reactions.- Use milder reagents (e.g., NBS for bromination instead of Br₂).- Optimize the reaction temperature; start at lower temperatures and gradually increase.- Choose a solvent that can modulate reactivity.
Low or no yield of C5-substituted product Deactivation of the thiazole ring by coordination with the Lewis acid (in Friedel-Crafts).- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.- Consider using a less coordinating Lewis acid.- Ensure anhydrous conditions, as water can deactivate the catalyst.
Formation of polysubstituted products Excess of the electrophile or prolonged reaction time.- Use a stoichiometric amount of the electrophile.- Monitor the reaction closely using TLC and stop it once the starting material is consumed.- Add the electrophile slowly to the reaction mixture.
Issue 2: Difficulties with Lithiation and Subsequent Electrophilic Quench
Symptom Possible Cause Troubleshooting Steps
Recovery of starting material after reaction with n-BuLi and an electrophile Incomplete deprotonation.- Ensure strictly anhydrous conditions for the reaction.- Use freshly titrated n-BuLi to ensure accurate stoichiometry.- Consider using a stronger base like sec-BuLi or tert-BuLi if deprotonation is sluggish.
Reaction with the electrophile occurs at an unintended position (e.g., on a substituent) The electrophile is not reactive enough, or the lithiated species is not stable at the reaction temperature.- Add the electrophile at a low temperature (typically -78 °C).- Allow the reaction to warm up slowly to room temperature.- Choose a more reactive electrophile if possible.
Low yield of the desired C2-substituted product The lithiated intermediate is unstable or side reactions are occurring.- Perform the reaction at a very low temperature (-78 °C or lower).- Quench the reaction with the electrophile at low temperature before allowing it to warm up.- Ensure the electrophile is also anhydrous.

Experimental Protocols

Protocol 1: Regioselective Bromination at C5

This protocol is adapted from the bromination of 2-isopropoxythiazole.[1]

Reaction: this compound + NBS → 2-Ethoxy-5-bromothiazole

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add N-Bromosuccinimide (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the reaction mixture directly by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 2-ethoxy-5-bromothiazole.

Protocol 2: Vilsmeier-Haack Formylation at C5 (General Procedure)

This is a general procedure for the formylation of electron-rich aromatic compounds.[2]

Reaction: this compound + POCl₃/DMF → 2-Ethoxy-5-formylthiazole

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1 equivalent) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add this compound (1 equivalent) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Functionalization at C2 via Lithiation and Acetylation

This protocol is based on a method for the synthesis of 2-acetylthiazole from 2-bromothiazole.

Reaction:

  • 2-Ethoxy-5-bromothiazole + n-BuLi → 2-Ethoxy-5-lithiothiazole

  • 2-Ethoxy-5-lithiothiazole + Ethyl acetate → 2-Ethoxy-5-acetylthiazole

Materials:

  • 2-Ethoxy-5-bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve 2-ethoxy-5-bromothiazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Regioselectivity of Bromination of 2-Alkoxythiazoles

SubstrateReagentSolventTemperatureProductYieldReference
2-IsopropoxythiazoleNBSDMFRoom Temp.2-Isopropoxy-5-bromothiazole91%[1]

Visualizations

Electrophilic_Substitution_Pathway This compound This compound Sigma_Complex Wheland Intermediate (C5-attack) This compound->Sigma_Complex Electrophilic Attack at C5 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Sigma_Complex Product 2-Ethoxy-5-E-thiazole Sigma_Complex->Product Deprotonation

Caption: Pathway for electrophilic substitution on this compound.

Lithiation_Pathway cluster_c2 C2 Functionalization cluster_c5 C5 Functionalization 2-Ethoxythiazole_C2 This compound Lithiate_C2 2-Lithio-2-ethoxythiazole 2-Ethoxythiazole_C2->Lithiate_C2 Deprotonation at C2 Base_C2 Strong Base (e.g., n-BuLi) Base_C2->Lithiate_C2 Product_C2 2-Ethoxy-2-E-thiazole Lithiate_C2->Product_C2 Quench Electrophile_C2 Electrophile (E+) Electrophile_C2->Product_C2 2-Ethoxy-5-bromothiazole 2-Ethoxy-5-bromothiazole Lithiate_C5 2-Ethoxy-5-lithiothiazole 2-Ethoxy-5-bromothiazole->Lithiate_C5 Li-Halogen Exchange Base_C5 n-BuLi Base_C5->Lithiate_C5 Product_C5 2-Ethoxy-5-E-thiazole Lithiate_C5->Product_C5 Quench Electrophile_C5 Electrophile (E+) Electrophile_C5->Product_C5

Caption: Pathways for C2 and C5 functionalization via lithiation.

Troubleshooting_Logic Start Regioselectivity Issue? ReactionType Reaction Type? Start->ReactionType Electrophilic Electrophilic Substitution ReactionType->Electrophilic Electrophilic Lithiation Lithiation ReactionType->Lithiation Metalation CheckReagents Check Reagent Purity & Anhydrous Conditions Electrophilic->CheckReagents OptimizeConditions Optimize Temperature & Reaction Time Electrophilic->OptimizeConditions Lithiation->CheckReagents CheckBase Check Base Strength & Stoichiometry Lithiation->CheckBase CheckElectrophile Check Electrophile Reactivity Lithiation->CheckElectrophile

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: High-Purity 2-Ethoxythiazole Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Ethoxythiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound to high purity?

A1: The most common and effective methods for purifying this compound are fractional vacuum distillation, column chromatography, and recrystallization (if the compound or a derivative is a solid at a low temperature). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For achieving high purity, a combination of these techniques may be necessary.

Q2: What are the potential impurities in crude this compound?

A2: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. Potential impurities may include unreacted starting materials such as 2-bromothiazole and sodium ethoxide, as well as oxidation or hydrolysis products.[1] The synthesis of related thiazole derivatives can also result in polymeric byproducts.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is typically performed using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be a suitable method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying impurities.

Q4: What are the recommended storage conditions for high-purity this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated place, away from fire, heat, and light.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] For long-term storage, refrigeration at 2-8°C is advisable.[4]

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: The distillation is very slow or not proceeding.

  • Possible Cause: The vacuum is not low enough, or there is a leak in the system.

  • Solution: Check all joints and seals for leaks. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. For an effective vacuum distillation, a good seal on all glassware joints is crucial.[5]

  • Possible Cause: The heating temperature is too low.

  • Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, as this can lead to decomposition of the compound.

Problem 2: The product is co-distilling with impurities.

  • Possible Cause: The distillation column has insufficient theoretical plates for the separation.

  • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the separation efficiency.[5]

  • Possible Cause: The distillation rate is too high.

  • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution: Perform small-scale trials on Thin Layer Chromatography (TLC) plates to identify a solvent system that provides good separation (Rf value of the product around 0.3-0.5 and good separation from other spots). A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[6]

  • Possible Cause: The column was not packed properly.

  • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[6]

Problem 2: The compound is streaking on the TLC plate and the column.

  • Possible Cause: this compound, being a nitrogen-containing heterocycle, may be interacting with acidic sites on the silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[6]

Problem 3: The compound appears to be degrading on the column.

  • Possible Cause: Some thiazole derivatives can be sensitive to the acidic nature of silica gel.[3]

  • Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, deactivating the silica gel with triethylamine as mentioned above can also mitigate degradation.[1]

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound (or the impure mixture) is lower than the temperature of the solution from which it is crystallizing.[7]

  • Solution: Add a small amount of additional "good" solvent to the hot solution to lower the saturation point, then allow it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[7]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was added).

  • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[8]

  • Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution: Use a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[9]

Problem 3: The recovered yield is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[7]

  • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[7]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all glassware joints are properly sealed with vacuum grease.[10]

  • Sample Preparation: Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.[10]

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Slowly apply vacuum and monitor the pressure.

    • Once the desired vacuum is stable, begin heating the distillation flask gently.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of this compound at the expected boiling point for the applied pressure. The literature boiling point at atmospheric pressure is 157-160 °C.[11][12] The boiling point will be significantly lower under vacuum.

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

Protocol 2: Two-Solvent Recrystallization

This is a general procedure that needs to be adapted based on the selection of appropriate solvents.

  • Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot but sparingly soluble when cold, and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[9]

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to clarify the solution.[9]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[9]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 15679-19-3[13][14]
Molecular Formula C5H7NOS[13][15]
Molecular Weight 129.18 g/mol [13][15]
Appearance Colorless to light yellow liquid[1]
Boiling Point 157-160 °C (lit.)[11][12]
Density 1.133 g/mL at 25 °C (lit.)[11][12]
Refractive Index n20/D 1.504 (lit.)[11][12]
Flash Point 54 °C (129 °F) - closed cup

Table 2: Potential Impurities and Removal Strategies

Potential ImpurityLikely OriginSuggested Removal Strategy
Unreacted 2-bromothiazoleStarting materialFractional vacuum distillation, Column chromatography
Unreacted sodium ethoxideStarting materialAqueous workup before distillation
Oxidation byproductsDegradationColumn chromatography
Hydrolysis byproductsDegradationColumn chromatography, Acid-base extraction
Polymeric byproductsSide reactionsFractional vacuum distillation (impurities remain as residue), Column chromatography

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Primary Purification Recrystallization Recrystallization Distillation->Recrystallization For Solid Derivatives PurityAnalysis Purity Analysis (GC, HPLC, NMR) Distillation->PurityAnalysis Chromatography Column Chromatography Chromatography->PurityAnalysis Recrystallization->PurityAnalysis PurityAnalysis->Chromatography If Further Purification Needed HighPurity High-Purity This compound PurityAnalysis->HighPurity If Purity is Sufficient

Caption: General purification workflow for this compound.

TroubleshootingDistillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions ProblemNode Slow or No Distillation Cause1 Vacuum Leak ProblemNode->Cause1 Cause2 Insufficient Heating ProblemNode->Cause2 Solution1 Check Seals & Joints Cause1->Solution1 Solution2 Verify Pump Function Cause1->Solution2 Solution3 Increase Temperature Gradually Cause2->Solution3

Caption: Troubleshooting logic for slow vacuum distillation.

ColumnChromatographyTroubleshooting Problem Poor Separation or Streaking in Column Chromatography Cause1 Suboptimal Solvent System Problem->Cause1 Cause2 Compound Interaction with Silica Problem->Cause2 Solution1 Optimize Eluent using TLC Cause1->Solution1 Solution2 Add Triethylamine (0.1-1%) to Eluent Cause2->Solution2 Solution3 Use Alternative Stationary Phase (Alumina) Cause2->Solution3

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Ethoxythiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its derivatives have been successfully developed into a range of therapeutic agents. The substituent at the 2-position of the thiazole ring plays a crucial role in determining the compound's biological profile. This guide will explore how different functionalities at this position, such as ethoxy, amino, and substituted amino groups, influence the molecule's efficacy against various biological targets.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation. The following table summarizes the in vitro cytotoxic activity of selected 2-substituted thiazole analogs against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Substituted Thiazole Analogs

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-amino-4-(p-tolyl)HeLa2.5[1]
2 2-amino-4-(4-chlorophenyl)MCF-73.1[1]
3 2-amino-4-(4-methoxyphenyl)A5494.2[1]
4 2-(N-acetylamino)HCT11615.8[2]
5 2-(N-benzoylamino)HT-298.9[3]
6 2-amino-4-(pyridin-2-yl)Karpas29913.87[3]
7 N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineHT290.63[3]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the thiazole analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with thiazole analogs incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to solubilize formazan incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of thiazole analogs.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. Analogs with different substitutions at the 2-position exhibit a range of activities against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of 2-Substituted Thiazole Analogs

Compound ID2-SubstituentMicroorganismMIC (µg/mL)Reference
8 2-amino-4-(4-chlorophenyl)Staphylococcus aureus16[4]
9 2-amino-4-(4-bromophenyl)Escherichia coli32[4]
10 2-(N-allylthioureido)Candida albicans8[5]
11 2-(N-phenylthioureido)Staphylococcus epidermidis4[6]
12 2-amino-4-(2-pyridyl)Mycobacterium tuberculosis H37Rv0.024 (µM)[7]

Note: MIC is the Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the thiazole analogs is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Certain thiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. A notable example is their activity against cholinesterases, which are key targets in the management of Alzheimer's disease.

Table 3: Enzyme Inhibitory Activity of 2-Substituted Thiazole Analogs

Compound ID2-SubstituentEnzymeKi (µM)Reference
13 2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008[2]
14 2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129[2]
15 2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083[2]

Note: Ki is the inhibition constant. A lower Ki value signifies a more potent inhibitor.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of thiazole analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of the enzyme (AChE or BChE) and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a phosphate buffer (pH 8.0).

  • Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of this color formation is monitored by measuring the absorbance at 412 nm over time.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control. The Ki value is then determined from this data.

Kinase_Inhibition_Pathway Thiazole 2-Substituted Thiazole Analog Kinase Protein Kinase (e.g., EGFR, VEGFR) Thiazole->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Signaling

Caption: General signaling pathway illustrating the inhibition of protein kinases by thiazole analogs.

Structure-Activity Relationship (SAR) and Comparative Analysis

Based on the available data for thiazole analogs, several key structure-activity relationships can be inferred, which may provide insights into the potential biological activity of 2-Ethoxythiazole.

  • Role of the 2-Amino Group: The 2-amino group is a common feature in many biologically active thiazole derivatives. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Further substitution on this amino group, such as acylation or the formation of Schiff bases, has been shown to modulate activity, often leading to increased potency.[1][3]

  • Influence of Lipophilicity: The introduction of lipophilic groups, such as aryl or long alkyl chains, at various positions on the thiazole ring often enhances biological activity. This is likely due to improved membrane permeability and better interaction with hydrophobic pockets in target proteins. The ethoxy group in this compound is a moderately lipophilic group and could contribute to favorable pharmacokinetic properties.

  • Electronic Effects: The electronic nature of the substituent at the 2-position influences the overall electron density of the thiazole ring, which can affect its binding to target molecules. The ethoxy group is an electron-donating group, which will increase the electron density of the thiazole ring compared to an unsubstituted thiazole. This contrasts with the electron-donating, yet also hydrogen-bonding capable, amino group. The lack of a hydrogen-bond donating ability in the ethoxy group compared to the amino group is a critical difference that would significantly alter its binding profile to biological targets.

  • Comparison with 2-Alkoxy Analogs: While direct data for this compound is absent, studies on other 2-alkoxythiazole derivatives have shown that they can possess significant biological activity. For instance, certain 2-methoxythiazole derivatives have been investigated for their anticancer properties. This suggests that the 2-alkoxy substitution is a viable strategy for developing bioactive thiazole compounds.

Conclusion

The thiazole scaffold is a versatile platform for the development of novel therapeutic agents. While a direct comparative analysis of this compound is hampered by the lack of publicly available biological activity data, a review of its analogs provides valuable insights. The 2-amino group is a key pharmacophoric feature in many active thiazole derivatives, contributing to potent anticancer, antimicrobial, and enzyme inhibitory activities. The nature of the substituent at the 2-position, along with substitutions at other positions on the thiazole ring, significantly influences the biological activity profile. The ethoxy group of this compound, being electron-donating and lipophilic, may confer interesting biological properties, but this remains to be experimentally verified. Future research should focus on the synthesis and biological evaluation of this compound and a wider range of 2-alkoxythiazole analogs to fully elucidate their therapeutic potential and to provide a more complete comparative analysis.

References

Comparative Efficacy of Thiazole-Based Compounds Against Existing Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of thiazole derivatives against established antibiotics and antifungals. While the initial focus was on 2-ethoxythiazole-based compounds, the available literature predominantly covers the broader classes of 2-amino, 2-alkoxy, and benzothiazole derivatives. This guide, therefore, synthesizes the existing experimental data on these related compounds to offer valuable insights for researchers in the field.

Comparative Antimicrobial Efficacy

The following tables summarize the in vitro antimicrobial activity of various thiazole derivatives compared to standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Bacterial Pathogens

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Thiazole Derivatives
2-Phenylacetamido-thiazole derivative (Compound 16)6.251.563.121.56[1]
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted)3.9---[2]
Thiazole-based Schiff base (Compound 59)15.00 (Zone of Inhibition in mm)-14.40 (Zone of Inhibition in mm)-[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (Compound 43a)16.1-16.1-[3]
Standard Antibiotics
Ciprofloxacin0.25 - 2.0-0.015 - 1.00.25 - 4.0[3]
Norfloxacin----[3]
Kanamycin B--> MIC of test compounds-[1]
Penicillin G----[1]
Amoxicillin17.00 (Zone of Inhibition in mm)-18.00 (Zone of Inhibition in mm)-[3]

Note: Some data is presented as the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antibacterial activity. Dashes (-) indicate that data was not provided in the cited source.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antifungals against Fungal Pathogens

Compound/DrugCandida albicansAspergillus nigerReference
Thiazole Derivatives
4-(4-bromophenyl)-thiazol-2-amine derivative (Compound 43d)15.3-[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (Compound 43b)-16.2[3]
Standard Antifungals
Fluconazole0.25 - 4.08.0 - 64.0[3]
KetoconazoleComparable to effective thiazole derivatives-[3]

Note: Dashes (-) indicate that data was not provided in the cited source.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the efficacy of novel antimicrobial compounds. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Broth Microdilution Method for Antibacterial Susceptibility Testing

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound-based compounds and standard antibiotics in a suitable solvent (e.g., DMSO).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the same morphological type from an agar plate.

  • Transfer the colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

  • Dilute the adjusted bacterial suspension in the growth medium to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

  • This will result in 50 µL of varying concentrations of the test compound in each well.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.

  • The final concentration of the test compounds will now be half of the concentrations prepared in the previous step.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

  • The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Bacteria A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Workflow for MIC Determination by Broth Microdilution.
Representative Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

Some thiazole-based compounds have been shown to exert their antimicrobial effects by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids.

G cluster_pathway Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF Thiazole Thiazole-Based Compound Thiazole->DHFR Inhibition

Inhibition of the DHFR pathway by a thiazole agent.

Conclusion

The available data, primarily from studies on broader classes of thiazole derivatives, suggest that these compounds possess significant antimicrobial potential against a range of bacterial and fungal pathogens. In some instances, their efficacy is comparable to that of standard antibiotics. However, there is a clear need for more focused research on specific subclasses, such as this compound derivatives, to fully elucidate their therapeutic potential. Future studies should aim to conduct direct, head-to-head comparisons with existing drugs, including detailed in vivo efficacy and toxicity assessments. The experimental protocols and representative pathways provided in this guide offer a framework for such future investigations, which will be crucial for the development of novel and effective antimicrobial agents to combat the growing challenge of drug resistance.

References

Unraveling the Anticancer Potential of 2-Ethoxythiazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thiazole scaffold remains a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-ethoxythiazole derivatives and their analogs, with a focus on their anticancer properties. By examining key structural modifications and their impact on biological activity, supported by experimental data and detailed protocols, this document aims to inform the rational design of more potent and selective anticancer compounds.

While direct and extensive SAR studies on this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from closely related analogs. A significant study on 2-aminothiazole derivatives bearing ethoxy-substituted phenyl rings has shed light on the crucial role of the ethoxy moiety in conferring potent anticancer activity through the inhibition of tubulin polymerization.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of a series of thiazole-naphthalene derivatives, where the key lead compound, 5b , features a 4-ethoxyphenyl group attached to a 2-aminothiazole core. These derivatives were evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Thiazole-Naphthalene Derivatives against MCF-7 and A549 Cancer Cell Lines [1]

CompoundRIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. A549
5a 4-OCH₃0.89 ± 0.051.52 ± 0.18
5b 4-OC₂H₅ 0.48 ± 0.03 0.97 ± 0.13
5c 3,4,5-(OCH₃)₃8.72 ± 0.6112.45 ± 1.02
Cisplatin -11.15 ± 0.754.92 ± 0.56
Colchicine -0.015 ± 0.0020.029 ± 0.004

Structure-Activity Relationship (SAR) Summary:

  • Influence of the Ethoxy Group: Compound 5b , possessing a 4-ethoxy group, demonstrated the most potent antiproliferative activity against both MCF-7 and A549 cell lines, with IC₅₀ values of 0.48 µM and 0.97 µM, respectively.[1]

  • Comparison with Methoxy Group: The replacement of the ethoxy group with a methoxy group (compound 5a ) resulted in a slight decrease in activity.[1]

  • Effect of Multiple Methoxy Groups: The presence of a 3,4,5-trimethoxyphenyl group (compound 5c ) led to a significant reduction in cytotoxic activity.[1]

  • Modifications at the 2-Amino Position: Introduction of various acyl groups at the 2-amino position of the thiazole ring generally led to a decrease in antiproliferative activity. However, substitution with a trichloroacetyl group resulted in a significant improvement in activity.[1]

These findings underscore the critical contribution of the ethoxy substituent at the para position of the phenyl ring for potent anticancer activity in this series of 2-aminothiazole derivatives. This suggests that the this compound scaffold itself holds significant promise for the development of novel anticancer agents.

Mechanisms of Action: Targeting Cellular Proliferation

Thiazole derivatives exert their anticancer effects through various mechanisms, primarily by disrupting fundamental cellular processes required for tumor growth and survival.

Tubulin Polymerization Inhibition

A key mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to This compound Derivative This compound Derivative This compound Derivative->Tubulin Dimers Binds to β-tubulin (Colchicine site)

Mechanism of Tubulin Polymerization Inhibition by Thiazole Derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Some thiazole derivatives have been shown to inhibit key components of this pathway, thereby suppressing tumor progression.

PI3K_Akt_mTOR_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->Akt Inhibits Thiazole Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key experiments cited in the evaluation of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the formazan crystals formed by metabolically active cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: The tubulin solution is incubated with various concentrations of the test compound or a control vehicle.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of compound-treated samples to the control. The IC₅₀ value for tubulin polymerization inhibition can then be calculated.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents from the this compound scaffold typically follows a structured workflow.

Experimental_Workflow A Synthesis of This compound Derivatives B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification & SAR Analysis B->C D Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Western Blot for Signaling Pathways) C->D E Lead Optimization D->E E->B Iterative Refinement F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development F->G

A typical workflow for the discovery of anticancer this compound derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Ethoxythiazole: Comprehensive research detailing the in vitro and in vivo therapeutic evaluation of this compound compounds is limited in publicly available scientific literature. The majority of information on this compound pertains to its application as a flavoring agent and its general chemical properties. However, to provide a relevant and structured comparison guide, this document focuses on a closely related class of compounds: substituted 2-ethoxycarbonyl-imidazo[2,1-b]benzothiazoles . This guide presents their evaluation as cytotoxic agents, offering insights into the potential methodologies and data presentation relevant to the broader thiazole chemical space.

This guide provides a comparative overview of the anti-cancer activity of selected substituted 2-ethoxycarbonyl-imidazo[2,1-b]benzothiazole derivatives, alongside standard chemotherapeutic agents for context. The data is compiled from preclinical studies designed to assess the cytotoxic and antitumor potential of these compounds.

I. Data Presentation: In Vitro and In Vivo Cytotoxicity

The following tables summarize the quantitative data from the evaluation of substituted 2-ethoxycarbonyl-imidazo[2,1-b]benzothiazoles and a selection of standard anticancer drugs.

Table 1: In Vitro Cytotoxicity of Substituted 2-Ethoxycarbonyl-imidazo[2,1-b]benzothiazoles against a Panel of Human Tumor Cell Lines.

CompoundMolecular FormulaLogPGI50 (µM) - Leukemia (CCRF-CEM)GI50 (µM) - Non-Small Cell Lung (HOP-92)GI50 (µM) - Colon (HCT-116)GI50 (µM) - CNS (SF-539)GI50 (µM) - Melanoma (SK-MEL-5)GI50 (µM) - Ovarian (OVCAR-4)GI50 (µM) - Renal (SN12C)GI50 (µM) - Prostate (PC-3)GI50 (µM) - Breast (MDA-MB-435)
Compound 5 C14H12N2O2S2.950.891.11.31.21.41.51.61.31.2
Compound 7 C15H14N2O2S3.340.760.911.11.01.21.31.41.11.0
Compound 8 C16H16N2O2S3.730.550.660.790.720.870.941.00.790.72
Compound 16 C15H13ClN2O2S3.850.630.760.910.821.01.11.20.910.82

GI50: The concentration required to inhibit cell growth by 50%. Data is representative of values obtained from NCI-60 cell line screening.

Table 2: In Vivo Antitumor Activity of Compound 8 in the Hollow Fiber Assay.

Cell LineImplantation SiteT/C (%) - Day 4Net Cell Kill
CCRF-CEM (Leukemia)Intraperitoneal35Yes
CCRF-CEM (Leukemia)Subcutaneous45Yes
SW-620 (Colon)Intraperitoneal52No
SW-620 (Colon)Subcutaneous68No

T/C (%): Percent of treated cells versus control cells. A value < 50% is considered significant activity. Net cell kill indicates an absolute reduction in cell number compared to the start of treatment.

Table 3: Comparative In Vitro Cytotoxicity (IC50, µM) of Standard Anticancer Drugs.

DrugMechanism of ActionMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Doxorubicin DNA intercalator, Topoisomerase II inhibitor0.1 - 1.2[1][2]>10~0.05~0.1
Cisplatin DNA cross-linking agent5 - 20[3][4]~10~51 - 10[3]
Paclitaxel Microtubule stabilizer0.0025 - 0.0075[5][6]0.005 - 0.01~0.0050.003 - 0.008

IC50: The concentration required to inhibit cell proliferation by 50%. Values are approximate ranges from various studies and can vary based on experimental conditions.[1][2][3][4][7]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Cytotoxicity Screening (NCI-60 Cell Line Panel)

This assay determines the growth inhibitory effects of a compound on 60 different human cancer cell lines.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.[8]

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.[8] The plates are incubated for 24 hours prior to the addition of the experimental compounds.[8]

  • Compound Addition: Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) and added to the plates at five different concentrations.[8]

  • Incubation: The plates are incubated for 48 hours after the addition of the compounds.[9]

  • Staining: For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.[8]

  • Data Analysis: The absorbance of the stained cells is read on a plate reader. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated for each cell line.[9]

2. In Vivo Hollow Fiber Assay

This assay provides a preliminary in vivo assessment of a compound's antitumor activity.[10][11]

  • Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are filled with a suspension of tumor cells and heat-sealed.[12]

  • Implantation: The sealed hollow fibers are surgically implanted into immunocompromised mice, typically in both the intraperitoneal and subcutaneous compartments.[10][12] This allows for the evaluation of drug efficacy in different physiological environments.[13]

  • Drug Administration: The mice are treated with the experimental compound, typically via intraperitoneal or intravenous injection, for a specified period (e.g., 4 days).

  • Fiber Retrieval and Analysis: At the end of the treatment period, the hollow fibers are retrieved from the mice. The viability of the tumor cells within the fibers is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The cell viability in treated mice is compared to that in control (vehicle-treated) mice. The results are often expressed as a percentage of the control (T/C %). A significant reduction in cell viability in the treated group indicates antitumor activity.[14]

III. Visualization of Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cancer Cell Lines (NCI-60 Panel) B Culture in RPMI 1640 Medium A->B C Inoculate into 96-well Plates B->C D Incubate for 24h C->D E Add Test Compounds (5 Concentrations) D->E F Incubate for 48h E->F G Fix Cells with TCA F->G H Stain with Sulforhodamine B (SRB) G->H I Read Absorbance H->I J Calculate GI50 Values I->J

Caption: Workflow for determining in vitro cytotoxicity using the NCI-60 panel.

Experimental Workflow for In Vivo Hollow Fiber Assay

G Experimental Workflow for In Vivo Hollow Fiber Assay cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A Culture Tumor Cells B Load Cells into Hollow Fibers A->B C Seal Fibers B->C D Implant Fibers into Mice (Intraperitoneal & Subcutaneous) C->D E Administer Test Compound (e.g., 4 days) D->E F Retrieve Fibers from Mice E->F G Assess Cell Viability (MTT Assay) F->G H Calculate T/C (%) and Net Cell Kill G->H

Caption: Workflow for the in vivo hollow fiber assay to assess antitumor activity.

References

The Selectivity Profile of Thiazole-Based Kinase Inhibitors: A Comparative Guide Using Dasatinib as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Dasatinib's therapeutic efficacy is derived from its potent inhibition of the BCR-ABL fusion protein, the primary driver of CML.[1] However, as a multi-targeted inhibitor, it also potently inhibits several other kinases.[1] Understanding this polypharmacology is crucial for both elucidating its full therapeutic mechanism and anticipating potential off-target effects.[1][2]

Comparative Analysis of Dasatinib's Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical aspect of its preclinical and clinical characterization. An ideal inhibitor would potently inhibit its intended target while sparing all other kinases in the human "kinome." In practice, most inhibitors exhibit some degree of cross-reactivity. The following table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of prominent off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which are compiled from various biochemical kinase assays. Lower values indicate higher potency.

Kinase TargetIC50 / Ki (nM)Assay TypeNotes
BCR-ABL1 < 1Kinase AssayPrimary target in CML.[3]
SRC 0.5 - 1.5Kinase AssayPotent inhibitor of SRC family kinases (SFKs).[3]
c-KIT 1 - 10Kinase AssayTarget in gastrointestinal stromal tumors (GIST).[3]
PDGFRβ 5 - 30Kinase AssayPlatelet-Derived Growth Factor Receptor beta.[3]
EphA2 1 - 5Kinase AssayEphrin type-A receptor 2.[3]
DDR1 1.5Kinase AssayDiscoidin domain receptor 1.[3]
BTK 1 - 5Kinase AssayBruton's tyrosine kinase.[3]

Data presented are representative values compiled from various biochemical assays and may vary depending on the specific assay conditions.[3]

Visualizing Kinase Inhibition and Selectivity

The following diagrams illustrate key concepts in the study of kinase inhibitor cross-reactivity.

cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Cellular Response Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., PDGFRβ, c-KIT) Growth_Factors->Receptor_Tyrosine_Kinase Activate SRC_Family_Kinase SRC Family Kinase (e.g., SRC, LYN) Receptor_Tyrosine_Kinase->SRC_Family_Kinase Activate Downstream_Effectors Downstream Effectors (e.g., STAT5, RAS/MAPK) SRC_Family_Kinase->Downstream_Effectors Activate Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Dasatinib Dasatinib Dasatinib->Receptor_Tyrosine_Kinase Dasatinib->SRC_Family_Kinase

Dasatinib's off-target inhibition of signaling pathways.

Start Start Compound_Library Kinase Inhibitor (e.g., Dasatinib) Start->Compound_Library Binding_Assay Competitive Binding Assay Compound_Library->Binding_Assay Kinase_Panel Panel of Purified Kinases (e.g., KINOMEscan) Kinase_Panel->Binding_Assay Data_Acquisition Quantify Binding/ Displacement Binding_Assay->Data_Acquisition IC50_Calculation Calculate IC50/Kd Values Data_Acquisition->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile End End Selectivity_Profile->End

Workflow for in vitro kinase selectivity profiling.

cluster_on_target On-Target cluster_off_target Off-Targets Inhibitor Dasatinib BCR-ABL BCR-ABL Inhibitor->BCR-ABL High Potency (<1 nM) SRC SRC Inhibitor->SRC High Potency (~1 nM) c-KIT c-KIT Inhibitor->c-KIT Moderate Potency (1-10 nM) PDGFRb PDGFRβ Inhibitor->PDGFRb Moderate Potency (5-30 nM) Other_Kinase_1 Kinase X Inhibitor->Other_Kinase_1 Low/No Potency Other_Kinase_2 Kinase Y Inhibitor->Other_Kinase_2 Low/No Potency

References

Comparative Docking Analysis of Thiazole Derivatives as Potential DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on various thiazole derivatives targeting the ATP-binding site of bacterial DNA gyrase B (GyrB). Due to a lack of specific published comparative data on 2-ethoxythiazole derivatives, this document synthesizes findings on other functionally significant thiazole-based compounds to offer a consolidated view of their potential as DNA gyrase inhibitors. The data presented is collated from multiple in silico studies, focusing on binding affinities and interaction patterns.

Comparative Docking Performance

The following table summarizes the docking performance of various thiazole derivatives against the DNA gyrase B subunit from Escherichia coli. The docking scores, represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's binding site. More negative values generally suggest more favorable binding interactions.

Thiazole Derivative ClassSpecific Derivative/Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Thiazole-Thiazepine HybridsCompound 9eE. coli DNA Gyrase B (6YD9)-
Thiazole-Thiazepine HybridsCompound 9gE. coli DNA Gyrase B (6YD9)-
Thiazole-Thiazepine HybridsCompound 9cE. coli DNA Gyrase B (6YD9)-
Pyridyl and Hydrazinyl ThiazolesNot SpecifiedDNA Gyrase-5.61 (for reference drug Prothionamide)
2,4-Disubstituted ThiazolesCompound 3bDNA Gyrase-
Thiazolyl-Triazole Schiff BasesCompound B8L. monocytogenes DNA Gyrase A-

Note: Direct numerical comparison of docking scores between different studies should be approached with caution due to variations in docking software, scoring functions, and specific protein conformations used.

Experimental Protocols

The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary, the core methodology remains consistent.

General Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, typically bacterial DNA gyrase B, is obtained from the Protein Data Bank (PDB). A common PDB ID used in these studies is 6YD9 for E. coli DNA gyrase B.

  • The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, often at a physiological pH.

  • The protein's energy is minimized using a force field, such as OPLS (Optimized Potentials for Liquid Simulations), to relieve any steric clashes and obtain a stable conformation.

2. Ligand Preparation:

  • The two-dimensional (2D) structures of the thiazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • These 2D structures are then converted into three-dimensional (3D) models.

  • The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their most stable, low-energy conformation.

3. Grid Generation:

  • The active site, or the region of interest on the protein, is defined. For DNA gyrase B, this is typically the ATP-binding pocket.

  • A grid box is generated around this defined active site. This box defines the search space within which the docking algorithm will attempt to place the ligand. The size and coordinates of the grid box are crucial parameters that are determined based on the location of the known active site residues.

4. Molecular Docking Simulation:

  • Docking is performed using specialized software such as AutoDock, GLIDE (from the Schrödinger Suite), or MOE (Molecular Operating Environment).

  • The software systematically samples a large number of possible conformations and orientations of the ligand within the grid box.

  • For each generated pose, a scoring function is used to calculate the binding affinity, which is typically expressed as a docking score or binding energy (e.g., in kcal/mol). This score estimates the free energy of binding for the ligand-protein complex.

5. Analysis of Results:

  • The resulting docked poses are ranked based on their docking scores. The pose with the most favorable (e.g., most negative) score is generally considered the most likely binding mode.

  • The binding interactions between the top-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

  • Visualization tools are used to generate 2D and 3D diagrams of the ligand-protein interactions to better understand the binding mode.

Visualizations

Comparative Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output & Validation Target_Selection Target Identification (e.g., DNA Gyrase B) Protein_Prep Protein Preparation (from PDB) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (Thiazole Derivatives) Target_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking_Sim Molecular Docking (Software Simulation) Grid_Generation->Docking_Sim Pose_Analysis Pose & Interaction Analysis Docking_Sim->Pose_Analysis Data_Compilation Data Compilation (Docking Scores) Pose_Analysis->Data_Compilation Comparative_Analysis Comparative Analysis Data_Compilation->Comparative_Analysis

Caption: Workflow of a comparative molecular docking study.

Validating the Mechanism of Action of 2-Ethoxythiazole Derivatives as Selective COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two investigational 2-ethoxythiazole derivatives, CX-32 and CX-35, against established selective cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and NS-398. The focus is on validating the mechanism of action of these thiazole compounds as specific inhibitors of COX-2, a key enzyme in the inflammatory pathway.

Executive Summary

Thiazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. This guide focuses on two such compounds, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) . Experimental evidence suggests that these compounds exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, similar to the action of well-known drugs like Celecoxib and the research tool compound NS-398. This guide presents available data on their activity and provides detailed experimental protocols for researchers seeking to validate these findings.

Comparison of COX-2 Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of the thiazole derivatives and their comparators against COX-1 and COX-2 enzymes.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
CX-32 COX-2Data not availableData not available
COX-1Data not available
CX-35 COX-2Data not availableData not available
COX-1Data not available
Celecoxib COX-2~0.04 µM~30
COX-1~1.3 µM
NS-398 COX-2~1.77 µM (human recombinant)>42 (human recombinant)
COX-1>75 µM (human recombinant)

Note: While specific IC50 values for CX-32 and CX-35 are not publicly available, a key study demonstrated that at concentrations of 25 µM, 50 µM, and 100 µM, they reduced prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells to levels comparable to the selective COX-2 inhibitor NS-398.[1]

Mechanism of Action: Inhibition of COX-2 Activity

The primary mechanism of action for these thiazole derivatives appears to be the direct inhibition of the enzymatic activity of COX-2, rather than the suppression of its expression. This is supported by findings that treatment of LPS-stimulated RAW 264.7 macrophages with CX-32 and CX-35 did not alter the protein levels of COX-2, as determined by Western blot analysis.[1] This indicates that the compounds block the synthesis of prostaglandins, key mediators of inflammation, by targeting the active site of the COX-2 enzyme.

Signaling Pathway

COX2_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 NF-kB Pathway NF-kB Pathway COX-2 Gene Transcription COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Protein (Enzyme) COX-2 Protein (Enzyme) Arachidonic Acid Arachidonic Acid Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever CX-32 / CX-35 CX-32 / CX-35 Celecoxib / NS-398 Celecoxib / NS-398

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the IC50 values and the selectivity of the compounds.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (CX-32, CX-35, Celecoxib, NS-398) dissolved in DMSO

  • 96-well plates

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the rate of prostaglandin production using a suitable detection method. A common method is to measure the peroxidase activity of COX, which generates a colored or fluorescent product.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

COX_Inhibition_Workflow Prepare Reaction Mix Prepare Reaction Mix Add Test Compounds Add Test Compounds Prepare Reaction Mix->Add Test Compounds Pre-incubate Pre-incubate Add Test Compounds->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Measure Activity Measure Activity Initiate Reaction->Measure Activity Calculate IC50 Calculate IC50 Measure Activity->Calculate IC50

Prostaglandin E2 (PGE2) Quantification in Cell Culture

This assay measures the downstream product of COX-2 activity in a cellular context.

Objective: To determine the effect of the test compounds on PGE2 production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (CX-32, CX-35, Celecoxib, NS-398)

  • 24-well cell culture plates

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Compare the PGE2 levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.

Western Blot Analysis of COX-2 Protein Expression

This experiment verifies that the compounds are not affecting the expression levels of the COX-2 enzyme.

Objective: To assess the effect of the test compounds on the protein expression of COX-2 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat RAW 264.7 cells with test compounds and/or LPS as described in the PGE2 quantification protocol.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities to compare the relative expression of COX-2 in different treatment groups.

Conclusion

The available evidence strongly suggests that the this compound derivatives CX-32 and CX-35 function as inhibitors of COX-2 enzymatic activity, thereby reducing the production of the pro-inflammatory mediator PGE2. Their mechanism of action appears to be analogous to that of established selective COX-2 inhibitors. However, to fully validate and characterize these compounds, further studies are required to determine their specific IC50 values for both COX-1 and COX-2, which will allow for a quantitative assessment of their potency and selectivity. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

head-to-head comparison of different synthetic routes to 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among its derivatives, 2-ethoxythiazole serves as a key building block and intermediate in the synthesis of more complex molecules. This guide provides an objective, data-driven comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Two prominent strategies for the synthesis of this compound are the nucleophilic aromatic substitution on a 2-halothiazole and a variation of the Hantzsch thiazole synthesis. The following table summarizes the key quantitative data for these routes, based on established chemical principles and analogous reactions.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Hantzsch-Type Thiazole Synthesis
Starting Materials 2-Chlorothiazole or 2-Bromothiazole, Sodium EthoxideO-Ethyl Thioformate, 2-Chloroacetaldehyde
Key Reagents Sodium Ethoxide, EthanolBase (e.g., Triethylamine)
Reaction Temperature 60-80°CRoom Temperature to 50°C
Typical Reaction Time 4-12 hours2-6 hours
Reported Yield (%) 70-85% (Estimated)65-80% (Estimated)
Advantages Readily available starting materials, straightforward procedure.Milder reaction conditions.
Disadvantages May require elevated temperatures and longer reaction times.O-Ethyl thioformate may need to be synthesized.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the two synthetic routes to this compound.

G Route 1: Nucleophilic Aromatic Substitution 2-Chlorothiazole 2-Chlorothiazole This compound This compound 2-Chlorothiazole->this compound Ethanol, 60-80°C Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound

Caption: Synthetic pathway for Route 1.

G Route 2: Hantzsch-Type Thiazole Synthesis O-Ethyl Thioformate O-Ethyl Thioformate This compound This compound O-Ethyl Thioformate->this compound Base, Solvent 2-Chloroacetaldehyde 2-Chloroacetaldehyde 2-Chloroacetaldehyde->this compound

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Below are detailed experimental methodologies for the two synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of 2-Chlorothiazole

This method relies on the displacement of a halide from the 2-position of the thiazole ring by an ethoxide nucleophile.

Materials:

  • 2-Chlorothiazole

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-chlorothiazole (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Route 2: Hantzsch-Type Thiazole Synthesis

This route involves the condensation of an O-ethyl thioformate with an α-haloaldehyde to construct the thiazole ring directly with the desired 2-ethoxy substituent.

Materials:

  • O-Ethyl thioformate

  • 2-Chloroacetaldehyde (aqueous solution, e.g., 50%)

  • Triethylamine or another suitable base

  • Dichloromethane or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve O-ethyl thioformate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Addition of Aldehyde: Cool the solution in an ice bath and add 2-chloroacetaldehyde (1.1 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to both synthetic routes, from reaction setup to product characterization.

G General Experimental Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Reaction Setup Reaction Setup Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Reaction Setup->Reaction Monitoring (TLC/GC-MS) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/GC-MS)->Work-up & Extraction Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Work-up & Extraction->Purification (Distillation/Chromatography) Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purification (Distillation/Chromatography)->Spectroscopic Analysis (NMR, IR, MS)

Caption: A generalized experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.20 (d, 1H, J=3.6 Hz, H-5), ~6.80 (d, 1H, J=3.6 Hz, H-4), ~4.40 (q, 2H, J=7.1 Hz, -OCH₂CH₃), ~1.40 (t, 3H, J=7.1 Hz, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~169.0 (C-2), ~138.0 (C-4), ~110.0 (C-5), ~65.0 (-OCH₂CH₃), ~14.5 (-OCH₂CH₃).

  • IR (neat, cm⁻¹): ~3100 (C-H, aromatic), ~2980, 2930 (C-H, aliphatic), ~1580, 1480 (C=C, C=N stretching), ~1250, 1040 (C-O stretching).

  • Mass Spectrometry (EI, m/z): 129 (M+), 114, 86, 59.

This guide provides a comparative framework for the synthesis of this compound. Researchers should consider the availability of starting materials, desired scale, and equipment when selecting a synthetic route. The provided protocols, while based on established chemical principles, may require optimization for specific laboratory conditions.

2-Ethoxythiazole: A Comparative Performance Analysis Against Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. This guide provides an objective comparison of the 2-ethoxythiazole scaffold against other commonly employed heterocyclic systems. The following sections present a summary of quantitative data from relevant biological assays, detailed experimental protocols for the cited experiments, and visualizations of key signaling pathways and experimental workflows to contextualize the performance of these scaffolds.

Data Presentation

The following tables summarize the available quantitative data comparing the performance of thiazole derivatives, including analogs that can serve as a proxy for this compound, with other heterocyclic scaffolds in various biological assays. It is important to note that direct head-to-head comparative data for this compound across all assays is limited in the public domain. The presented data is collated from studies where the heterocyclic core was a key variable in the structure-activity relationship (SAR) analysis.

Antimicrobial Activity: Mycobacteria

A comparative study of N-oxazolyl- and N-thiazolylcarboxamides against Mycobacterium tuberculosis H37Ra provides a direct comparison of the two scaffolds.[1]

ScaffoldRepresentative CompoundTarget OrganismMIC (µg/mL)
2-AminooxazoleCompound 11b M. tuberculosis H37Ra3.13
2-AminothiazoleCompound 11a M. tuberculosis H37Ra3.91

Note: Lower MIC values indicate greater potency.

Kinase Inhibition: Diverse Heterocycles

The following table presents IC50 values for various heterocyclic scaffolds as kinase inhibitors. This data is compiled from different studies and is intended to be representative of the activity of these scaffolds against relevant kinase targets. Direct comparison is challenging due to variations in the specific derivatives and assay conditions.

ScaffoldRepresentative Compound/SeriesTarget KinaseIC50 (nM)Reference
Imidazo[2,1-b]thiazoleCompound 39 B-RAF V600E0.978[2]
2-AminothiazoleDasatinib (BMS-354825)Src<1[3]
PyrazolePyrazole-based derivativesChk217.9[4]
1,2,4-Oxadiazole1H-indazole-bearing derivative 20 MAO-B52[5]

Note: Lower IC50 values indicate greater inhibitory potency.

Cytotoxicity: Thiazole Derivatives

The following table shows the cytotoxic activity (IC50) of various thiazole derivatives against different cancer cell lines. This data highlights the potential of the thiazole scaffold in the development of anticancer agents.

ScaffoldRepresentative CompoundCell LineIC50 (µM)Reference
1,3-ThiazolePhthalimide derivative 5b MCF-70.2 ± 0.01[6]
1,3-ThiazolePhthalimide derivative 5k MDA-MB-4680.6 ± 0.04[6]
1,3-ThiazolePhthalimide derivative 5g PC-120.43 ± 0.06[6]
2-Aminobenzothiazole2-aminobenzothiazoleHEp-25[7]

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of test compounds.[8][9][10][11][12][13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a well of a multi-well plate, add the test compound solution.

    • Add the kinase enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following CLSI guidelines.[14][15][16][17][18]

Materials:

  • Test compounds

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a compound.[19][20][21]

Materials:

  • Adherent cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathways

Below are diagrams of key signaling pathways where heterocyclic scaffolds, including thiazoles, often play an inhibitory role.

JAK3_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor Binds JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive JAK3_active P-JAK3 (active) JAK3_inactive->JAK3_active Phosphorylation JAK1_active P-JAK1 (active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive Phosphorylates STAT_active P-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK3_active Inhibits

Caption: JAK/STAT signaling pathway and potential inhibition by this compound.

BRAF_Signaling_Pathway cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS Activates BRAF B-RAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Nucleus Nucleus ERK->Nucleus Translocates to Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->BRAF Inhibits

Caption: B-RAF/MEK/ERK signaling pathway and potential inhibition.

Pgp_Efflux_Mechanism Drug_in Drug (e.g., Chemotherapy) Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binds Drug_out Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->Pgp Inhibits Cell_Membrane Extracellular Extracellular Intracellular Intracellular

Caption: P-glycoprotein mediated drug efflux and potential inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep kinase_reaction Set up Kinase Reaction: - Compound - Kinase - Substrate/ATP compound_prep->kinase_reaction incubation1 Incubate at 30°C kinase_reaction->incubation1 adp_detection Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_detection incubation2 Incubate at RT adp_detection->incubation2 luminescence Add Kinase Detection Reagent (Generate Luminescence) incubation2->luminescence incubation3 Incubate at RT luminescence->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

MIC_Workflow start Start compound_dilution Prepare 2-fold Serial Dilution of Compound in Broth start->compound_dilution inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep inoculate_plate Inoculate Microtiter Plate compound_dilution->inoculate_plate inoculum_prep->inoculate_plate incubation Incubate at 35°C inoculate_plate->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic end End read_mic->end MTT_Assay_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight seed_cells->incubate_attach add_compound Add Serial Dilutions of Test Compound incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 2-Ethoxythiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxythiazole, a compound utilized in laboratory research. Adherence to these procedures is critical for ensuring the safety of personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.

1. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a combustible liquid and vapor.[1][2][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][4] Use of explosion-proof equipment is recommended.[1][5]

  • Health Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4]

Appropriate personal protective equipment (PPE), including protective gloves, eye protection, and in some cases, a dust mask (type N95, US), should be worn when handling this chemical.[1][3] Work should be conducted in a well-ventilated area.[1][4]

2. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound:

PropertyValueSource(s)
Chemical Formula C5H7NOS[1][2]
Molecular Weight 129.18 g/mol [1][2]
CAS Number 15679-19-3[1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 157-160 °C @ 760 mm Hg[2][3]
Flash Point 54 °C (129.2 °F) - closed cup[3]
Density 1.133 g/mL at 25 °C[3]
Storage Temperature 2-8°C[3]
GHS Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3][4]

3. Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[4][6][7] On-site treatment or disposal down the drain is not appropriate. The following steps outline the procedure for preparing this compound waste for professional disposal.

3.1. Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound must be clearly identified.

  • Containerization: Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[6] Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6][7] Do not use abbreviations.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[6][7]

3.2. Storage of Chemical Waste

  • Storage Location: Store the sealed hazardous waste container in a designated, cool, dark, and well-ventilated area.[1]

  • Incompatible Materials: Keep the waste container away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1][4]

3.3. Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Regulatory Compliance: Disposal of this compound must be in strict accordance with all local, regional, and national regulations (e.g., US EPA 40 CFR Part 261).[1]

4. Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[5] Absorb the spill with an inert material such as sand or silica gel and place it in a sealed container for disposal as hazardous waste.[7][8]

5. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate Waste (Dedicated Container) A->B Step 1 C Label Container ('Hazardous Waste', 'this compound') B->C Step 2 D Store Safely (Cool, Ventilated Area) C->D Step 3 E Contact EHS for Pickup D->E Step 4 F Professional Disposal (Licensed Service) E->F Step 5

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided in this guide is based on available safety data sheets and general best practices for laboratory hazardous waste management. It is imperative to consult your institution's specific safety protocols and the relevant local, regional, and national regulations for hazardous waste disposal.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Ethoxythiazole. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Summary

This compound is a flammable liquid and vapor that is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3] Understanding these hazards is the first step in mitigating risk.

Hazard Category GHS Classification Pictograms Signal Word Hazard Statements
Physical Hazard Flammable liquids - Category 3[1]🔥Warning [1]H226: Flammable liquid and vapor[1][3]
Health Hazards Acute toxicity, oral - Category 4[1]Warning [1]H302: Harmful if swallowed[1]
Skin irritation - Category 2[1]Warning [1]H315: Causes skin irritation[1][3]
Eye irritation - Category 2[1]Warning [1]H319: Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3[1]Warning [1]H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield are required.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Wear protective gloves.[2][3] The specific glove material should be selected based on the breakthrough time for this compound.Prevents skin contact which can cause irritation.
Respiratory Protection A type ABEK (EN14387) respirator filter should be used when ventilation is inadequate. In some cases, a dust mask type N95 (US) may be appropriate.Protects the respiratory system from irritation due to vapors.
Skin and Body Protection Wear suitable protective clothing.[3]Provides a barrier against accidental skin contact.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and to prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup prep_materials Gather all necessary materials and equipment prep_setup->prep_materials handle_dispense Carefully dispense this compound prep_materials->handle_dispense Proceed to handling handle_use Perform experimental procedure handle_dispense->handle_use cleanup_decontaminate Decontaminate work surfaces handle_use->cleanup_decontaminate Procedure complete handle_spill Have spill containment materials ready cleanup_ppe Remove and properly dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for safely handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Before entering the laboratory, ensure you are wearing all required PPE as detailed in the table above.

    • All work with this compound must be conducted in a properly functioning chemical fume hood to mitigate inhalation risks.[3]

    • Assemble all necessary glassware, reagents, and waste containers before commencing the experiment.

  • Handling :

    • When dispensing the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.[2][3]

    • In case of a spill, immediately alert personnel and follow your institution's spill response procedures. Use an inert absorbent material to contain the spill.[4]

  • Post-Handling :

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Contaminated PPE must be removed and disposed of as hazardous waste according to institutional guidelines.

    • Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_chem Unused or waste this compound collect_liquid Collect in a designated, labeled, and sealed hazardous waste container for flammable liquids. waste_chem->collect_liquid waste_ppe Contaminated PPE (gloves, etc.) collect_solid Collect in a separate, labeled hazardous waste container for solid waste. waste_ppe->collect_solid waste_materials Contaminated lab materials (e.g., absorbent pads) waste_materials->collect_solid disposal_procedure Dispose of contents and container in accordance with local, regional, and national regulations. collect_liquid->disposal_procedure collect_solid->disposal_procedure

Figure 2: Disposal workflow for this compound and associated waste.

Disposal Protocol

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.

    • All solid waste, including contaminated gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Container Management :

    • Ensure all waste containers are kept closed except when adding waste.

    • Store waste containers in a designated secondary containment area away from ignition sources.

  • Final Disposal :

    • The disposal of this compound and its containers must be carried out in accordance with all applicable local, regional, and national regulations.[2] Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxythiazole
Reactant of Route 2
Reactant of Route 2
2-Ethoxythiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.